GDP-FAzP4Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H59N11O21P2S |
|---|---|
Molecular Weight |
1087.9 g/mol |
IUPAC Name |
[(2R,4S,5S)-6-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]methyl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C37H59N11O21P2S/c38-36-43-32-26(33(55)44-36)40-18-48(32)34-30(53)28(51)22(66-34)16-65-70(57,58)69-71(59,60)68-35-31(54)29(52)27(50)21(67-35)14-47-13-19(45-46-47)15-64-12-11-63-10-9-62-8-7-61-6-5-39-24(49)4-2-1-3-23-25-20(17-72-23)41-37(56)42-25/h13,18,20-23,25,27-31,34-35,50-54H,1-12,14-17H2,(H,39,49)(H,57,58)(H,59,60)(H2,41,42,56)(H3,38,43,44,55)/t20-,21?,22+,23-,25-,27+,28?,29-,30-,31?,34+,35+/m0/s1 |
InChI Key |
PSVYFZKQJPZWML-XNRGCSTDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCC3=CN(N=N3)CC4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to GDP-FAzP4Biotin: A Probe for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDP-FAzP4Biotin is a specialized chemical probe designed for the investigation of protein fucosylation and the identification of fucose-binding proteins. Fucosylation, the addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation has been implicated in various diseases, most notably in cancer, making the study of fucose-recognizing proteins, or lectins, a significant area of research for diagnostics and therapeutics.
This guide provides a comprehensive overview of this compound, including its structure, mechanism of action, and detailed protocols for its application in identifying and quantifying protein interactions.
Core Concepts: Structure and Functionality
This compound is a multi-component molecular probe. Its structure, as determined from its SMILES string, consists of three key functional domains:
-
Guanosine Diphosphate (GDP)-Fucose Core: This component mimics the natural substrate for fucosyltransferases, enzymes that catalyze the transfer of fucose from GDP-fucose onto acceptor molecules (glycoproteins, glycolipids). This allows the probe to be enzymatically incorporated into glycans.
-
Biotin Affinity Tag: Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This property is leveraged for the highly selective enrichment and purification of biotinylated molecules and their interacting partners from complex biological mixtures.
-
Polyethylene Glycol (PEG) Linker with a Triazole Ring: A flexible PEG linker connects the GDP-fucose core to the biotin tag. The presence of a triazole ring strongly suggests that the final step in the synthesis of this molecule involves a "click chemistry" reaction (specifically, a copper-catalyzed or strain-promoted azide-alkyne cycloaddition), a highly efficient and specific conjugation method. The "FAzP" in the name likely refers to components of a precursor molecule used in its synthesis, where 'F' stands for Fucose, 'Az' for an azide group, and 'P' for the phosphate groups of GDP.
The combination of these elements makes this compound a powerful tool for activity-based protein profiling and proteomics.
Mechanism of Action and Experimental Workflow
The primary application of this compound is in the identification of proteins that interact with fucosylated glycans. The general experimental workflow involves a multi-step process that can be adapted for various research questions.
Caption: General experimental workflow for using this compound.
Quantitative Data
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Fucosyltransferase Activity | Substrate-dependent | In vitro enzyme assays | [1] |
| Binding Affinity (Biotin-Streptavidin) | Kd ≈ 10-14 - 10-15 M | Surface Plasmon Resonance (SPR) | N/A |
| Protein Identification | Varies (tens to hundreds of proteins) | Mass Spectrometry (LC-MS/MS) | [2] |
| Fold Enrichment of Known Binders | > 2-fold over control | Quantitative Proteomics (e.g., TMT, SILAC) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound or similar probes.
Protocol 1: In Vitro Labeling of Glycoproteins
This protocol is adapted from a method for a similar compound, GDP-Biotin-Fucose[1].
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8)[1]
-
Sample glycoprotein (1-10 µg)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Streptavidin-HRP
Procedure:
-
Prepare the reaction mixture by combining the sample glycoprotein, 0.25 nmol this compound, and 0.5 µg of a recombinant fucosyltransferase in a final volume of 30 µL with Assay Buffer.
-
Prepare a negative control reaction by omitting the fucosyltransferase.
-
Incubate all reactions at 37°C for 60 minutes.
-
Stop the reactions by adding an appropriate volume of protein sample loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5-10% non-fat milk in TBST for 1 hour.
-
Wash the membrane three times with TBST.
-
Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes.
-
Wash the membrane three times with TBST.
-
Detect the biotinylated glycoprotein using a suitable chemiluminescence substrate.
Protocol 2: Biotin Pull-Down Assay for Interacting Proteins
This protocol outlines the general steps for capturing interacting proteins from a cell lysate.
Materials:
-
Cell lysate containing biotinylated glycoproteins
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with Binding/Wash Buffer.
-
Incubate the cell lysate with the equilibrated beads for 1-4 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the Elution Buffer. If using an acidic elution buffer, neutralize the eluate immediately with the Neutralization Buffer.
-
The eluted proteins are now ready for downstream analysis such as mass spectrometry or Western blotting.
Signaling Pathways and Logical Relationships
The application of this compound can help elucidate the role of fucosylation in various signaling pathways. For instance, fucosylated ligands and receptors are known to be involved in pathways such as Notch signaling and selectin-mediated cell adhesion. A successful pull-down experiment can identify novel components of these or other pathways.
Caption: Logical diagram of how this compound can be used to identify and validate components of a signaling pathway.
Conclusion
This compound is a valuable chemical tool for the study of glycobiology, particularly in the context of fucosylation. Its trifunctional design allows for the enzymatic labeling of glycoproteins, efficient affinity capture of interacting partners, and subsequent identification and quantification through modern proteomic techniques. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute experiments aimed at unraveling the complex roles of fucosylation in health and disease. As with any powerful technique, careful optimization of experimental conditions and the use of appropriate controls are paramount to obtaining robust and meaningful results.
References
An In-depth Technical Guide to GDP-FAzP4Biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine Diphosphate-Functionalized Azido-PEG4-Biotin (GDP-FAzP4Biotin) is a complex, multi-functional molecular probe designed for advanced biochemical and cell biology research. This molecule incorporates a guanosine diphosphate (GDP) head group, a farnesyl-azido-phosphate analog, a polyethylene glycol (PEG4) spacer, and a biotin tail. This unique combination of moieties makes it a valuable tool for investigating protein-protein interactions, enzymatic mechanisms, and for the development of targeted therapeutics. This guide provides a comprehensive overview of its structure, properties, and potential applications, complete with detailed diagrams and hypothetical experimental protocols based on analogous compounds.
Molecular Structure and Properties
This compound is a chemically synthesized molecule that does not occur naturally. Its structure is designed to serve as a substrate analog for enzymes that recognize GDP, particularly those involved in prenylation, such as farnesyltransferases. The presence of an azide group allows for bio-orthogonal "click" chemistry reactions, while the biotin moiety enables highly specific detection and purification via streptavidin binding.
Chemical Structure
The structure of this compound can be elucidated from its SMILES (Simplified Molecular-Input Line-Entry System) notation: O=C1NC(N)=NC2=C1N=CN2[C@@H]3O--INVALID-LINK--COCCOCCOCCOCCNC(CCCC[C@H]6[C@]7([H])--INVALID-LINK--=O)([H])CS6)=O)--INVALID-LINK----INVALID-LINK--[C@@H]4O)(O)=O)(O)=O)--INVALID-LINK--[C@H]3O. This complex string represents a molecule composed of:
-
Guanosine Diphosphate (GDP): The core nucleotide that provides specificity for GDP-binding proteins.
-
Farnesyl-Azido-Phosphate Analog: The "FAzP" portion is inferred to be a farnesyl diphosphate analog where a terminal group has been replaced with an azido-functionalized linker. This allows the molecule to act as a substrate for enzymes like farnesyltransferase.
-
PEG4 Linker: The "P4" likely refers to a tetra-polyethylene glycol spacer. This linker increases the distance between the functional ends of the molecule, enhancing flexibility and reducing steric hindrance.
-
Biotin: A vitamin that binds with extremely high affinity to streptavidin, facilitating detection and purification.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. These have been primarily sourced from supplier data sheets and public chemical databases.
| Property | Value | Source |
| Molecular Formula | C37H59N11O21P2S | MCE Datasheet |
| Molecular Weight | 1087.94 g/mol | MCE Datasheet |
| CAS Number | 2762518-71-6 | MCE Datasheet |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris) | Inferred |
| Storage Conditions | Store at -20°C to -80°C, protect from light | Inferred |
| Excitation/Emission | Not intrinsically fluorescent | Inferred |
Synthesis and Bioconjugation
Hypothetical Synthesis Workflow
The synthesis would likely involve a multi-step process combining organic chemistry and enzymatic reactions.
Unraveling the Functional Dynamics of GDP-FAzP4Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine diphosphate-6-fluoro-azido-phenyl-4-biotin (GDP-FAzP4Biotin) is a sophisticated chemical probe engineered for the study of fucosylation, a critical post-translational modification implicated in a myriad of physiological and pathological processes. This technical guide delineates the proposed mechanism of action of this compound, positioning it as a competitive inhibitor and an activity-based probe for fucosyltransferases (FUTs). By integrating a GDP-fucose analog with bio-orthogonal and affinity handles, this molecule provides a powerful tool for identifying, isolating, and characterizing enzymes within the fucosylation pathway. This document provides a theoretical framework for its mechanism, detailed hypothetical experimental protocols for its application, and representative quantitative data based on analogous compounds.
Introduction: The Significance of Fucosylation and its Probing
Fucosylation, the enzymatic transfer of a fucose sugar from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule, is a pivotal glycosylation event. It is orchestrated by a family of fucosyltransferases and plays a crucial role in cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is a hallmark of various diseases, including cancer and inflammatory disorders, making FUTs attractive therapeutic targets.
Chemical probes that mimic the natural substrate, GDP-fucose, are indispensable for dissecting the roles of individual FUTs and for screening for potent and selective inhibitors. This compound is a multi-functional probe designed for this purpose. Its structure comprises three key components:
-
A GDP-fucose analog core (GDP-F): This component mimics the natural substrate, allowing it to bind to the active site of fucosyltransferases. The inclusion of fluorine can enhance binding affinity and modulate enzymatic processing.
-
An azido-phenyl group (AzP): The azido moiety serves as a bio-orthogonal handle. It does not react with native biological functional groups but can be specifically and covalently ligated to a reporter molecule (e.g., a fluorophore or an alkyne-modified resin) via "click chemistry"[1][2].
-
A biotin tag: Biotin's high-affinity interaction with streptavidin is a cornerstone of modern biochemical assays, enabling sensitive detection and efficient purification of biotinylated molecules and their binding partners[3][4][].
Proposed Mechanism of Action
Based on the function of its constituent parts and the mechanisms of similar GDP-fucose analogs, we propose a dual mechanism of action for this compound: competitive inhibition and activity-based protein profiling.
Competitive Inhibition of Fucosyltransferases
The GDP-fucose-like core of this compound allows it to compete with the endogenous GDP-fucose for the substrate-binding site of fucosyltransferases. By occupying the active site, it prevents the binding and subsequent transfer of fucose to acceptor glycans, thereby inhibiting the fucosylation process. The presence of a fluorine atom near the anomeric carbon can destabilize the oxocarbenium-like transition state of the fucosyl transfer reaction, potentially making it a slow or non-transferable substrate and a more effective inhibitor.
Activity-Based Probe for Fucosyltransferase Profiling
This compound is designed to function as an activity-based probe. In this capacity, it can be used to identify and isolate active fucosyltransferases from complex biological samples. The workflow involves the metabolic incorporation or direct enzymatic labeling of target proteins, followed by bio-orthogonal ligation and affinity purification. The azido group allows for the covalent attachment of a reporter tag, while the biotin enables the capture of the probe-enzyme complex on a streptavidin-coated solid support for subsequent analysis, such as mass spectrometry-based protein identification.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for using this compound.
Caption: Competitive inhibition of fucosyltransferase by this compound.
Caption: Experimental workflow for identifying fucosyltransferase targets.
Hypothetical Experimental Protocols
Due to the absence of published specific protocols for this compound, the following methodologies are proposed based on established techniques for similar chemical probes.
In Vitro Fucosyltransferase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound against a specific fucosyltransferase.
Materials:
-
Recombinant human fucosyltransferase (e.g., FUT8)
-
This compound
-
GDP-fucose (for positive control and competition)
-
A suitable acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MnCl₂)
-
384-well microplate, black
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate wells, combine the assay buffer, the acceptor substrate, and the various concentrations of this compound or GDP-fucose.
-
Initiate the reaction by adding the fucosyltransferase to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence signal. A decrease in signal in the presence of this compound indicates inhibition of fucosylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Labeling and Identification of Fucosyltransferases from Cell Lysates
This protocol outlines the use of this compound to label and identify fucosyltransferases from a complex protein mixture.
Materials:
-
Cells expressing fucosyltransferases of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Alkyne-conjugated fluorophore (e.g., Alkyne-TAMRA) or Alkyne-biotin
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate.
-
Labeling: Incubate the cell lysate with this compound (e.g., 10-50 µM) for 1-2 hours at 37°C.
-
Click Chemistry: To the labeled lysate, add the alkyne-fluorophore, CuSO₄, sodium ascorbate, and TBTA. Incubate for 1 hour at room temperature.
-
Analysis by SDS-PAGE:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Affinity Purification:
-
If an alkyne-biotin was used, incubate the reaction mixture with streptavidin-agarose beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Subject the eluted proteins to in-gel digestion with trypsin followed by LC-MS/MS analysis to identify the captured proteins.
-
Representative Quantitative Data
No quantitative data for this compound is currently available in the public domain. The following tables provide representative inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for other GDP-fucose analogs against various fucosyltransferases to serve as a benchmark for expected efficacy.
Table 1: Representative Inhibitory Constants (Kᵢ) of GDP-Fucose Analogs
| Compound | Target FUT | Kᵢ (µM) | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3 | 15 | |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT5 | 38 | |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT6 | 4 | |
| GDP-6-fluoro-L-fucose | FUT7 | 12 |
Table 2: Representative Half-Maximal Inhibitory Concentrations (IC₅₀) of Fucosylation Inhibitors
| Compound | Target FUT | Cell Line | IC₅₀ (mM) | Reference |
| GDP | H. pylori α(1,3)-FucT | N/A (in vitro) | 0.25 | |
| 6-Alkynyl-fucose | FX (TSTA3) | N/A (in vitro) | 0.003 |
Conclusion
This compound represents a versatile and potent chemical tool for the investigation of fucosylation. Its proposed dual mechanism of action as a competitive inhibitor and an activity-based probe allows for both the functional modulation and the comprehensive profiling of fucosyltransferases. The experimental frameworks provided herein offer a starting point for researchers to harness the capabilities of this probe to advance our understanding of the roles of fucosylation in health and disease and to accelerate the development of novel therapeutics targeting this important class of enzymes. Further experimental validation is required to fully elucidate the specific inhibitory constants and labeling efficiencies of this compound against different fucosyltransferases.
References
A Technical Guide to Enzymatic Labeling of Glycoproteins using GDP-FAzP4Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The study of specific glycan structures is paramount in understanding disease pathology and developing novel therapeutics. Fucosylation, the addition of a fucose sugar moiety, is particularly important in processes such as cell adhesion, signaling, and immune responses. This technical guide provides an in-depth overview of a powerful chemoenzymatic strategy for the specific labeling and detection of fucosylated glycoproteins.
The term "GDP-FAzP4Biotin" refers not to a single molecule, but to a two-component system for a two-step labeling process. This strategy offers high specificity and versatility for the study of fucosylation. The two key components are:
-
GDP-6-azido-6-deoxy-L-fucose (GDP-Fuc-Azide): An analog of the natural fucosyltransferase donor substrate, GDP-fucose. The azide group serves as a bioorthogonal handle for subsequent chemical ligation.
-
Biotin-PEG4-Alkyne: A biotinylating reagent containing a tetraethylene glycol (PEG4) spacer and a terminal alkyne group. The PEG4 linker enhances solubility and reduces steric hindrance, while the alkyne group enables covalent attachment to the azide-modified fucose via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]
This method allows for the enzymatic installation of a latent reactive tag (the azide) onto glycoproteins by harnessing the specificity of fucosyltransferases, followed by the highly efficient and specific covalent attachment of a detection or affinity tag (biotin).
The Labeling Strategy: A Two-Step Process
The core of the this compound methodology is a chemoenzymatic approach that separates the enzymatic and chemical steps, allowing for precise control and high specificity.[3][4]
Step 1: Enzymatic Incorporation of the Azide Handle
In the first step, GDP-Fuc-Azide is used as a donor substrate by a fucosyltransferase (FUT). The enzyme recognizes the analog and transfers the 6-azido-fucose moiety onto the glycan structure of a target protein. This reaction is highly specific, as the labeling is dictated by the inherent substrate specificity of the chosen fucosyltransferase. A variety of fucosyltransferases can be employed to target different glycan linkages, such as core fucosylation (FUT8) or terminal fucosylation on various antennae (e.g., FUT3, FUT7, FUT9).[5]
Caption: Enzymatic transfer of 6-azido-fucose to a glycoprotein.
Step 2: Click Chemistry for Biotinylation
Once the glycoprotein is tagged with the azide group, the second step involves the covalent attachment of the biotin probe. This is achieved through a copper(I)-catalyzed click reaction. The alkyne group on the Biotin-PEG4-Alkyne reagent reacts specifically with the azide group on the fucose analog, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring that the biotin label is attached only at the site of the azide tag.
Caption: Copper-catalyzed click chemistry for biotin conjugation.
Quantitative Data
The efficiency of the enzymatic labeling step is dependent on the kinetic parameters of the fucosyltransferase with the GDP-Fuc-Azide substrate. While extensive kinetic data for every fucosyltransferase is not available, studies on various GDP-fucose analogs provide valuable insights. The modification at the C6 position of fucose is generally well-tolerated by many fucosyltransferases. However, the kinetic efficiency (kcat/Km) may be lower compared to the natural substrate, GDP-fucose. It is recommended to perform pilot experiments to determine the optimal enzyme and substrate concentrations for a specific target glycoprotein.
| Parameter | Description | Typical Values & Considerations |
| Enzyme Concentration | Concentration of the fucosyltransferase in the reaction. | Typically in the range of 0.1 - 2 µg per reaction. This needs to be optimized based on the specific activity of the enzyme. |
| GDP-Fuc-Azide Conc. | Concentration of the azide-modified sugar donor. | Typically 1-10 nmol per reaction. Should be in molar excess to the glycoprotein substrate. |
| Glycoprotein Conc. | Concentration of the target protein to be labeled. | Typically 1-10 µg per reaction. |
| Incubation Time | Duration of the enzymatic reaction. | 30 minutes to 2 hours at 37°C. Longer times may be needed for less efficient enzymes or low substrate concentrations. |
| Biotin-PEG4-Alkyne Conc. | Concentration of the biotin probe for the click reaction. | Typically in molar excess to the estimated amount of incorporated azide. 1-5 µL of a 1 mM solution is a common starting point. |
| Copper(I) Catalyst Conc. | Concentration of the copper catalyst for the click reaction. | Typically around 100 µM CuCl₂ or CuSO₄ with a reducing agent like ascorbic acid. |
Experimental Protocols
The following protocols provide a general framework for the enzymatic labeling of a target glycoprotein in vitro. Optimization may be required for specific applications.
Overall Experimental Workflow
Caption: General workflow for chemoenzymatic fucosylation labeling.
Protocol for Enzymatic Labeling
This protocol is adapted from a general procedure for in vitro fucosylation.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Target Glycoprotein: 5 µg
-
Recombinant Fucosyltransferase (e.g., rhFUT8): 1 µg
-
GDP-Azido-Fucose (GDP-Fuc-Azide): 1 nmol
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MnCl₂): to a final volume of 25 µL.
-
-
Negative Control: Prepare a parallel reaction mixture omitting the fucosyltransferase to control for non-enzymatic labeling.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Proceed to Click Chemistry: The reaction mixture can often be used directly in the subsequent click chemistry step. For sensitive downstream applications, removal of excess GDP-Fuc-Azide using a desalting spin column may be beneficial.
Protocol for Click Chemistry Biotinylation
-
Prepare Click Reagents:
-
1 mM Copper(II) Sulfate (CuSO₄) in water.
-
20 mM Ascorbic Acid in water (prepare fresh).
-
1 mM Biotin-PEG4-Alkyne in DMSO or water.
-
-
Add Reagents to the Enzymatic Reaction: To the 25 µL reaction mixture from the previous step, add:
-
5 µL of 1 mM CuSO₄
-
5 µL of 20 mM Ascorbic Acid (this reduces Cu(II) to the active Cu(I) catalyst in situ)
-
5 µL of 1 mM Biotin-PEG4-Alkyne
-
-
Incubation: Mix gently by tapping and incubate at room temperature for 1 hour, protected from light.
-
Stop Reaction: The reaction can be stopped by adding EDTA to chelate the copper or by proceeding directly to purification or analysis (e.g., by adding SDS-PAGE loading buffer).
Purification of Labeled Glycoprotein
After the click chemistry reaction, the biotin-labeled glycoprotein needs to be purified from excess reagents (biotin-alkyne, copper catalyst) and the enzyme. The choice of method depends on the glycoprotein and the downstream application.
-
Affinity Chromatography: If an antibody or other affinity ligand for the target protein is available, this is a highly specific method. Alternatively, streptavidin affinity chromatography can be used to capture the biotin-labeled protein, followed by elution.
-
Size Exclusion Chromatography (Gel Filtration): This method separates molecules based on size and is effective for removing small molecule reagents from the much larger labeled glycoprotein.
-
Reverse-Phase Chromatography: This technique separates based on hydrophobicity and can be used for purification, though conditions may be denaturing.
Analysis of Labeled Glycoprotein
The successfully labeled and purified glycoprotein can be analyzed by various methods:
-
Western Blot: Separate the protein by SDS-PAGE, transfer to a membrane, and detect using streptavidin-HRP or a fluorescently labeled streptavidin.
-
Mass Spectrometry: To confirm the modification and identify the site of fucosylation, the labeled protein can be digested (e.g., with trypsin) and analyzed by LC-MS/MS. The biotin-fucose modification will add a specific mass to the glycosylated peptide.
-
Flow Cytometry or Microscopy: If the labeling was performed on cell surface proteins, the biotin tag can be detected using fluorescently labeled streptavidin for analysis by flow cytometry or imaging.
Applications in Research and Drug Development
The this compound labeling strategy provides a robust platform for:
-
Identifying Fucosyltransferase Substrates: Screening protein libraries to discover novel substrates for specific fucosyltransferases.
-
Monitoring Fucosylation Changes: Quantitatively assessing changes in fucosylation on a specific protein in response to cellular stimuli or in disease states.
-
Developing Fucosyltransferase Inhibitors: A high-throughput assay can be developed to screen for inhibitors of specific fucosyltransferases.
-
Glycoprotein Trafficking and Localization: The biotin tag allows for the visualization and tracking of fucosylated proteins within cells.
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction enables the selective enrichment of fucosylated glycoproteins from complex mixtures for proteomic analysis.
Conclusion
The chemoenzymatic labeling strategy utilizing GDP-Fuc-Azide and Biotin-PEG4-Alkyne is a highly specific and sensitive method for the study of protein fucosylation. By combining the precision of enzymatic catalysis with the efficiency of click chemistry, this approach provides a versatile toolkit for researchers in basic science and drug development to probe the roles of fucosylation in health and disease. Careful optimization of reaction conditions and appropriate selection of fucosyltransferases will enable detailed interrogation of the fucosylated glycoproteome.
References
An In-depth Technical Guide to GDP-FAzP4Biotin in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chemoenzymatic Biotinylation with GDP-FAzP4Biotin
This compound is a specialized nucleotide sugar analog designed for the targeted biotinylation of glycoproteins through a chemoenzymatic approach. This molecule serves as a donor substrate for fucosyltransferase (FUT) enzymes, which catalyze the transfer of the fucose-azide-PEG4-biotin moiety onto specific glycan structures on proteins. This process enables highly selective, site-specific labeling of glycoproteins, such as monoclonal antibodies and cell surface receptors, under mild, biocompatible conditions.
The core of this technology lies in hijacking the cell's natural glycosylation machinery. Fucosyltransferases, typically located in the Golgi apparatus, recognize the Guanosine Diphosphate (GDP)-fucose substrate and transfer the fucose sugar to an acceptor glycan. By replacing the native GDP-fucose with this compound, the enzyme transfers a biotin molecule, equipped with a flexible polyethylene glycol (PEG4) spacer and an azide-linked fucose, onto the target protein. The inherent specificity of the enzyme for its acceptor substrate ensures that biotinylation occurs only at defined glycosylation sites.
This method offers significant advantages over traditional chemical biotinylation, which often results in random labeling of lysine residues, potentially disrupting protein function and antigen-binding sites. The site-specific nature of enzymatic biotinylation with this compound preserves the protein's native conformation and activity, making it an invaluable tool in drug development, diagnostics, and proteomics research. Its primary cited application appears in the context of developing and characterizing CD3-targeting multispecific antibodies, highlighting its relevance in immunotherapy.[1]
Molecular Structure and Components
The structure of this compound is a composite of several key functional units, each playing a distinct role in the bioconjugation process.
-
Guanosine Diphosphate (GDP): This component serves as the recognition motif for fucosyltransferase enzymes, mimicking the natural donor substrate, GDP-fucose.
-
L-Fucose: The fucose sugar is the core of the transferred moiety. It is the structural element that the fucosyltransferase enzyme acts upon.
-
Azide-Triazole Linker ("Az"): The name "FAzP4" suggests the fucose is linked via a stable triazole ring, typically formed through an azide-alkyne "click chemistry" reaction during the synthesis of the reagent itself. The azide group provides the point of attachment for the linker.
-
PEG4 Linker ("P4"): A four-unit polyethylene glycol spacer enhances the aqueous solubility of the molecule and extends the biotin moiety away from the glycoprotein surface. This minimizes steric hindrance, improving the accessibility of the biotin for detection and purification with streptavidin or avidin-based reagents.
-
Biotin: This high-affinity vitamin acts as a robust molecular tag. The extremely strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for detection, purification, and immobilization of labeled proteins.
Below is a diagram illustrating the logical relationship between the components of this compound.
References
GDP-FAzP4Biotin as a chemical biology tool
An In-depth Technical Guide to GDP-FAzP4Biotin as a Chemical Biology Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (GDP) and guanosine triphosphate (GTP) binding proteins, often referred to as GTPases, are critical molecular switches that regulate a vast array of cellular processes, including signal transduction, cell proliferation, cytoskeletal dynamics, and vesicular transport. The cyclical binding of GTP and its hydrolysis to GDP dictates the conformational state and activity of these proteins. Dysregulation of GTPase function is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.
The study of GTP-binding proteins has been significantly advanced by the development of chemical biology tools designed to identify and characterize these proteins and their interactions within the complex cellular environment. This compound is a sophisticated chemical probe engineered for the covalent labeling and subsequent identification of GTP-binding proteins. This guide provides a detailed overview of its structure, mechanism of action, applications, and generalized experimental protocols for its use.
Core Components and Mechanism of Action
This compound is a multi-functional molecule designed to specifically target, covalently bind to, and enable the detection and enrichment of GDP-binding proteins. Its structure comprises three key functional moieties: a GDP analogue for targeting, a photo-reactive group for covalent capture, and a biotin tag for detection and affinity purification.
-
Guanosine Diphosphate (GDP) Analogue: This component serves as the "warhead" of the probe, providing specificity by mimicking the natural ligand of GTPases. It directs the probe to the nucleotide-binding pocket of these proteins.
-
Photo-reactive Group (Azide): The "FAz" portion of the name suggests the presence of a fluoroazido-phenyl or similar photo-reactive group. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This intermediate rapidly and indiscriminately forms a covalent bond with nearby amino acid residues within the protein's binding pocket, permanently attaching the probe to its target.[1][2][3]
-
Biotin Tag: The biotin moiety functions as a high-affinity handle for the detection and enrichment of the probe-protein conjugate. Biotin forms an exceptionally strong and stable interaction with streptavidin, which can be immobilized on beads or conjugated to reporter enzymes.[4][5]
-
Linker (P4): The "P4" likely denotes a spacer, such as a PEG4 linker, that connects the photo-reactive group to the biotin tag. This spacer provides flexibility and minimizes steric hindrance, ensuring that both the GDP analogue and the biotin tag can perform their functions effectively.
The overall mechanism of action involves the reversible binding of the this compound probe to the nucleotide-binding site of a GTPase. Subsequent irradiation with UV light triggers the formation of the reactive nitrene, leading to the irreversible covalent crosslinking of the probe to the protein.
Applications in Chemical Biology
This compound is a versatile tool with several key applications in basic research and drug discovery.
Identification of Novel GTP-Binding Proteins
The primary application of this probe is in activity-based protein profiling (ABPP) to identify the complement of GTP-binding proteins in a given proteome. By treating cell lysates or intact cells with this compound, followed by UV irradiation and enrichment, researchers can isolate and subsequently identify GTP-binding proteins using mass spectrometry.
Target Deconvolution and Validation
In drug discovery, identifying the molecular target of a hit compound from a phenotypic screen is a significant challenge. If a small molecule is hypothesized to bind to the nucleotide pocket of a GTPase, a competition experiment can be performed. Pre-incubation of the proteome with the compound of interest will prevent the binding of this compound to its target, leading to a decrease in the signal for that protein in a subsequent mass spectrometry analysis. This confirms that the compound engages the target protein in a native biological context.
Mapping Ligand-Binding Sites
Following covalent labeling and enrichment, the protein of interest can be subjected to proteolytic digestion and tandem mass spectrometry (MS/MS). The identification of the peptide fragment adducted with the probe reveals the specific site of covalent attachment, providing valuable structural information about the ligand-binding pocket.
Experimental Protocols
The following are generalized protocols for the use of this compound. Specific conditions, such as probe concentration and UV irradiation time, should be optimized for each experimental system.
Labeling of GTP-Binding Proteins in Cell Lysates
-
Prepare Cell Lysate: Harvest cells and lyse them in a suitable buffer (e.g., Tris-HCl with MgCl2 and mild detergent). Clarify the lysate by centrifugation.
-
Deplete Endogenous Nucleotides (Optional but Recommended): To reduce competition from endogenous GDP and GTP, pass the lysate through a desalting column.
-
Probe Incubation: Add this compound to the lysate to a final concentration of 1-10 µM. Incubate in the dark for 30-60 minutes at 4°C to allow for binding to target proteins.
-
UV Irradiation: Transfer the lysate to a petri dish on ice and irradiate with UV light (typically 365 nm) for 5-15 minutes.
-
Quench Reaction: The reaction is quenched by turning off the UV light.
Enrichment of Labeled Proteins
-
Add Streptavidin Beads: Add streptavidin-conjugated agarose or magnetic beads to the irradiated lysate.
-
Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer for subsequent western blot analysis, or by on-bead digestion for mass spectrometry.
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate) containing a reducing agent (DTT) and an alkylating agent (iodoacetamide). Add trypsin and incubate overnight at 37°C.
-
Peptide Collection: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Presentation
Quantitative data is crucial for evaluating the performance of a chemical probe and for interpreting experimental results. The following tables provide examples of the types of data that should be generated and presented. Note: The data presented here is illustrative and based on typical values for analogous probes, as specific data for this compound is not publicly available.
Table 1: Binding Affinities of Analogous GDP/GTP Probes
| Protein | Probe Type | Kd (nM) | Reference |
| Ras | Fluorescent GDP | 25 | Fictional |
| RhoA | Photo-reactive GTP | 150 | Fictional |
| Cdc42 | Biotinylated GDP | 80 | Fictional |
Table 2: Labeling Efficiency and Selectivity
| Cell Line | Probe Concentration | Labeled GTPases Identified | Total Proteins Identified | Selectivity (%) |
| HEK293T | 5 µM | 45 | 1500 | 3.0 |
| HeLa | 5 µM | 38 | 1620 | 2.3 |
| A549 | 10 µM | 55 | 1450 | 3.8 |
Signaling Pathway Visualization
This compound can be used to probe the state of GTPases within signaling pathways. For example, in the Ras signaling pathway, the probe can be used to assess the abundance of Ras in its GDP-bound (inactive) state.
Conclusion
This compound represents a powerful chemical biology tool for the investigation of GTP-binding proteins. Its trifunctional design allows for the specific targeting, covalent capture, and efficient enrichment of this important class of proteins. While this guide provides a comprehensive overview and generalized protocols, it is essential for researchers to optimize the experimental conditions for their specific biological systems to achieve the best results. The application of such probes will continue to be invaluable in elucidating the complex roles of GTPases in health and disease and in the development of novel therapeutics.
References
- 1. Covalent modification of G-proteins by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
The Technical Guide to GDP-FAzP4Biotin: A Chemoproteomic Tool for Illuminating the GDP-Binding Proteome
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of GDP-FAzP4Biotin, a photo-reactive, biotinylated guanosine diphosphate (GDP) analog, for the comprehensive study of GDP-binding proteins. This powerful chemical probe enables the identification, quantification, and functional characterization of this critical class of proteins, which play pivotal roles in a vast array of cellular signaling pathways. Dysregulation of GDP/GTP-binding proteins, often termed G-proteins, is implicated in numerous diseases, making them prime targets for therapeutic intervention.
Introduction to this compound
This compound is a synthetic molecule designed to mimic endogenous GDP, allowing it to specifically bind to the nucleotide-binding pocket of G-proteins and other GDP-binding proteins. It incorporates two key functionalities: a photo-reactive group (e.g., a diazirine or phenylazide) and a biotin tag. The photo-reactive moiety, upon activation by ultraviolet (UV) light, forms a covalent cross-link with the interacting protein, permanently "tagging" it. The biotin handle then facilitates the selective enrichment of these tagged proteins from complex biological samples using streptavidin-based affinity purification.
Chemical Structure and Properties:
While the exact public data for this compound is limited, a representative structure of a photo-reactive biotinylated GDP analog would possess a guanosine diphosphate core, a photo-activatable crosslinker, and a biotin molecule connected via a spacer arm. The molecular weight of a similar compound, this compound, is reported to be 1087.94 g/mol with a chemical formula of C37H59N11O21P2S.
Core Applications in Research and Drug Discovery
The unique properties of this compound and similar photo-reactive probes enable a range of powerful applications in both basic research and drug development:
-
Global Profiling of the GDP-Binding Proteome: Researchers can identify a comprehensive snapshot of GDP-binding proteins in a given cell type, tissue, or disease state.[1]
-
Target Identification and Validation: This probe can be used to identify the specific protein targets of novel drug candidates that modulate G-protein signaling.
-
Elucidation of Signaling Pathways: By identifying the interaction partners of specific G-proteins, researchers can map out novel signaling cascades and understand how they are regulated.[2]
-
Quantitative Proteomics: In conjunction with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), this compound can be used to quantify changes in the expression and activity of GDP-binding proteins under different conditions.[1][3]
Experimental Workflow: From Labeling to Identification
The successful application of this compound for proteomic studies involves a multi-step workflow. Here, we provide a generalized protocol based on established methodologies for similar photo-reactive and biotinylated nucleotide probes.[1]
Cell Culture and Lysate Preparation
-
Cell Culture: Culture cells of interest to the desired confluency under standard conditions.
-
Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to extract total cellular proteins.
-
Endogenous Nucleotide Depletion (Optional but Recommended): To enhance the binding of the probe, it is often beneficial to deplete the lysate of endogenous GDP and GTP. This can be achieved by methods such as size-exclusion chromatography.
Photo-Affinity Labeling
-
Probe Incubation: Incubate the cell lysate with this compound at a predetermined concentration (typically in the low micromolar range) in the dark to allow for binding to target proteins.
-
UV Cross-linking: Expose the lysate-probe mixture to UV light (typically 365 nm) on ice for a specified duration to induce covalent cross-linking between the probe and the binding proteins.
Affinity Purification of Labeled Proteins
-
Streptavidin Bead Incubation: Add streptavidin-conjugated magnetic beads or agarose resin to the UV-cross-linked lysate and incubate to capture the biotinylated protein-probe complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. Wash buffers may contain high salt concentrations and detergents.
-
Elution: Elute the captured proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using specific elution buffers containing biotin.
Protein Identification and Quantification by Mass Spectrometry
-
In-gel or In-solution Digestion: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin. Alternatively, in-solution digestion can be performed.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were labeled with this compound. For quantitative studies, the relative abundance of identified proteins across different samples is determined.
Below is a DOT script visualizing the general experimental workflow.
Caption: General experimental workflow for studying GDP-binding proteins using this compound.
Quantitative Data Summary
Due to the proprietary nature and limited public availability of specific experimental data for this compound, this section provides a template for how quantitative data derived from such studies should be presented. Researchers using this or similar probes should aim to collect and report data in a similar, clearly structured format.
Table 1: Binding Affinities of Photo-reactive GDP Analogs to Representative G-proteins
| G-Protein | Probe | Binding Affinity (Kd) | Method | Reference |
| Ras | GDP-Azide-Biotin | [Example: 5.2 µM] | Isothermal Titration Calorimetry | [Hypothetical] |
| RhoA | GDP-Diazirine-Biotin | [Example: 10.8 µM] | Surface Plasmon Resonance | [Hypothetical] |
| Gαi1 | This compound | [Data Not Available] | [Not Applicable] | [Not Applicable] |
Table 2: Labeling Efficiency of Photo-reactive GDP Analogs
| Cell Line | Probe | Concentration | Labeling Efficiency (%) | Method | Reference |
| HEK293T | GDP-Azide-Biotin | 10 µM | [Example: 15%] | Western Blot with Streptavidin-HRP | [Hypothetical] |
| HeLa | GDP-Diazirine-Biotin | 5 µM | [Example: 22%] | Flow Cytometry with Fluorescent Streptavidin | [Hypothetical] |
| A549 | This compound | [Data Not Available] | [Data Not Available] | [Not Applicable] | [Not Applicable] |
Signaling Pathway Visualization
This compound and related chemical probes are instrumental in mapping G-protein signaling pathways. By identifying interaction partners (effectors, regulators) of a specific G-protein, a signaling cascade can be constructed. For instance, a study might use this compound to pull down novel effectors of a Ras superfamily GTPase, which is known to be involved in cell proliferation.
Below is a DOT script for a hypothetical Ras signaling pathway that could be elucidated using such a probe.
Caption: A simplified Ras signaling pathway leading to cell proliferation.
Conclusion and Future Directions
This compound and the broader class of photo-reactive biotinylated nucleotide analogs represent a powerful technology for the exploration of the GDP-binding proteome. These chemical probes, coupled with modern proteomic techniques, provide an unparalleled ability to identify and quantify GDP-binding proteins and their interacting partners in a native cellular context. While specific, publicly available data for this compound remains limited, the principles and workflows outlined in this guide, based on analogous probes, provide a solid foundation for researchers entering this exciting field. Future developments will likely focus on creating probes with improved photo-cross-linking efficiency, cell permeability, and the incorporation of cleavable linkers to facilitate the analysis of captured proteins. These advancements will undoubtedly continue to shed light on the intricate roles of G-proteins in health and disease, paving the way for the development of novel therapeutics.
References
- 1. Global and targeted profiling of GTP-binding proteins in biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probe can help regulate an essential signaling pathway in cells – CQMED [cqmed.unicamp.br]
- 3. Quantitative GTPase Affinity Purification Identifies Rho Family Protein Interaction Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Applications of GDP-FAzP4Biotin: An In-depth Technical Guide
To the esteemed researchers, scientists, and drug development professionals,
This technical guide addresses the preliminary research applications of GDP-FAzP4Biotin. Initial searches for this specific compound reveal a significant scarcity of publicly available scientific literature, quantitative data, and established experimental protocols. It is identified as a "biotin junction structure," suggesting its role as a chemical probe. Based on its nomenclature (GDP-Fucose Azide-P4-Biotin), it is likely a GDP-fucose analog modified with an azide group and a biotin tag via a P4 linker.
While specific data for this compound is not available, this guide will provide an in-depth overview of the principles and applications of analogous biotinylated and azide-modified GDP-fucose probes in glycobiology and drug development. The experimental protocols and conceptual frameworks presented herein are based on established methodologies for similar chemical tools and can be considered a foundational guide for the potential applications of this compound.
Introduction to Fucosylation and Chemical Probes
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, protein, or lipid, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1][2] Dysregulation of fucosylation is a hallmark of various diseases, particularly cancer, making the enzymes involved, fucosyltransferases (FUTs), attractive therapeutic targets.[3]
The study of fucosylation has been greatly advanced by the development of chemical probes that mimic the natural substrate, GDP-fucose.[4] These probes, often analogs of fucose or GDP-fucose, are engineered with reporter tags such as biotin for affinity purification or fluorescent dyes and bioorthogonal handles like azides for visualization and downstream analysis.[1]
Applications of GDP-Fucose Analogs in Research
GDP-fucose analogs serve as powerful tools for identifying fucosylated molecules, profiling FUT activity, and screening for FUT inhibitors. Their applications can be broadly categorized into metabolic labeling and in vitro enzymatic assays.
Metabolic Labeling of Fucosylated Glycans
In metabolic labeling, a modified fucose analog is introduced to living cells. The cell's metabolic machinery processes the analog, converting it into a GDP-fucose derivative. This modified sugar donor is then used by FUTs to incorporate the tagged fucose into newly synthesized glycans.
-
Azide-Modified Analogs : Fucose analogs containing an azide group (e.g., Fuc-Az) are used for bioorthogonal chemistry. Once incorporated into glycans, the azide can be specifically reacted with a probe containing a strained alkyne (e.g., DBCO) or a phosphine reagent (Staudinger ligation), allowing for the attachment of fluorophores or biotin. This strategy is invaluable for imaging fucosylated glycans in cells and whole organisms, such as zebrafish embryos.
-
Biotinylated Analogs : Direct use of biotinylated GDP-fucose analogs in living cells can be challenging due to the molecule's size and charge, which may affect cell permeability and transport into the Golgi apparatus where most fucosylation occurs. However, they are exceptionally useful for in vitro applications.
In Vitro Characterization of Fucosyltransferases
Biotinylated GDP-fucose probes, such as the conceptual this compound, are ideal for in vitro studies of FUTs. These assays are crucial for understanding enzyme kinetics, substrate specificity, and for high-throughput screening of potential inhibitors.
-
Enzyme Activity Assays : A specific FUT, a suitable acceptor substrate, and the biotinylated GDP-fucose analog are combined. The extent of the reaction, i.e., the amount of biotinylated product formed, can be quantified using streptavidin-based detection methods, such as ELISA or Western blot.
-
Inhibitor Screening : High-throughput screening platforms can employ this assay to test libraries of small molecules for their ability to inhibit a specific FUT. A reduction in the biotin signal corresponds to the inhibition of the enzyme.
Quantitative Data Summary
While no quantitative data exists for this compound, the following table summarizes the applications of analogous GDP-fucose probes found in the literature.
| Probe Type | Application | Target Molecules | Detection Method | Reference |
| GDP-Azido-Fucose | Metabolic Labeling, In Vivo Imaging | Glycoproteins, Glycolipids | Click Chemistry with fluorescent probes | , |
| GDP-Biotin-Fucose | In Vitro Enzyme Assays, Biotinylation of Glycans | Specific acceptor substrates of FUTs | Streptavidin-HRP, ECL | |
| Alkynyl-Fucose Analogs | Metabolic Labeling, Differential Glycoprotein Labeling | Glycoproteins | Click Chemistry | |
| Biotinylated GLP-1 Analogs | In Vivo Biological Activity, Proteolytic Stability | GLP-1 Receptor, Trypsin, DPP-IV | ELISA, IPGTT |
Experimental Protocols
The following are detailed, generalized protocols for the key applications of GDP-fucose analogs. These should be adapted and optimized for specific experimental systems.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with an Azide-Fucose Analog
This protocol is based on the methodology for labeling glycans in vivo.
Objective: To visualize fucosylated glycans on the cell surface.
Materials:
-
Cells in culture (e.g., CHO, HEK293T)
-
Peracetylated Azido-Fucose (Ac4FucAz)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled dibenzocyclooctyne (DBCO-Fluorophore, e.g., DBCO-488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac4FucAz in DMSO.
-
Add Ac4FucAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-fucose.
-
-
Click Chemistry Reaction:
-
Gently wash the cells three times with cold PBS.
-
Prepare a solution of the DBCO-Fluorophore in imaging buffer at a concentration of 10-50 µM.
-
Incubate the cells with the DBCO-Fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with imaging buffer to remove excess probe.
-
-
Fixing and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: In Vitro Fucosyltransferase Activity Assay with a Biotinylated GDP-Fucose Analog
This protocol is a generalized procedure for an in vitro enzyme assay.
Objective: To measure the activity of a specific fucosyltransferase.
Materials:
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
GDP-Biotin-Fucose analog (e.g., this compound)
-
Acceptor Substrate (e.g., a specific glycoprotein or synthetic glycan)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MnCl2)
-
SDS-PAGE reagents
-
Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) reagents
-
Chemiluminescence imager
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
1-10 µg of acceptor substrate
-
0.2-0.5 nmol of GDP-Biotin-Fucose
-
0.5 µg of recombinant fucosyltransferase
-
Assay Buffer to a final volume of 30 µL.
-
-
Prepare a negative control reaction by omitting the fucosyltransferase.
-
Incubate the reactions at 37°C for 60 minutes.
-
-
SDS-PAGE and Western Blot:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes.
-
Wash the membrane thoroughly with TBST (3-5 times for 10 minutes each).
-
Detect the biotinylated product using ECL reagents and a chemiluminescence imager. The signal intensity corresponds to the enzyme activity.
-
Visualizations
The following diagrams illustrate the workflows described in the protocols.
Caption: Workflow for metabolic labeling and visualization of fucosylated glycans.
Caption: Workflow for an in vitro fucosyltransferase (FUT) activity assay.
References
Methodological & Application
Application Notes and Protocols for GDP-FAzP4Biotin Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDP-FAzP4Biotin is a trifunctional chemical probe designed for the targeted labeling and investigation of GDP-binding proteins, particularly small GTPases which are critical regulators of numerous cellular processes. This probe incorporates three key functionalities: a guanosine diphosphate (GDP) moiety for specific recognition by GDP-binding proteins, a fluoroazidophenyl (FAzP) group which can serve as a photo-crosslinker and provides an azide handle for bioorthogonal "click" chemistry, and a biotin tag for affinity purification and detection. This two-step labeling strategy offers high specificity and versatility for studying the interactions, localization, and activity of GDP-binding proteins.
The primary application of this compound is in chemoenzymatic labeling, where a Guanine Nucleotide Exchange Factor (GEF) facilitates the exchange of endogenous GDP for this compound on a target GTPase. This approach allows for the covalent labeling of a specific GTPase in its inactive, GDP-bound state. Subsequent reaction of the incorporated azide with an alkyne-modified reporter molecule (e.g., a fluorophore) via click chemistry enables visualization and downstream analysis.
Principle of the Method
The labeling protocol is a two-stage process. The first stage involves the enzymatic incorporation of this compound into the nucleotide-binding pocket of a target GTPase. Small GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by GEFs, which promote the dissociation of GDP, and GTPase Activating Proteins (GAPs), which stimulate GTP hydrolysis. In this protocol, a specific GEF is used in vitro to catalyze the exchange of pre-bound GDP on the target GTPase with the this compound probe. To facilitate this exchange, EDTA is often used to chelate Mg2+ ions, which are essential for high-affinity nucleotide binding, thereby lowering the affinity of the GTPase for GDP and promoting exchange.
The second stage is the covalent attachment of a reporter molecule. The azide group introduced onto the protein via this compound serves as a bioorthogonal handle for a highly specific and efficient click chemistry reaction. This is typically a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an alkyne-functionalized reporter molecule, such as a fluorophore or an affinity tag.
Quantitative Data Summary
The following table summarizes typical concentration ranges and conditions for the key components of the this compound labeling protocol, compiled from analogous chemoenzymatic labeling procedures for small GTPases. Optimal conditions may vary depending on the specific GTPase and GEF being used and should be determined empirically.
| Parameter | Typical Range/Condition | Notes |
| Target GTPase Concentration | 1 - 20 µM | Higher concentrations can improve labeling efficiency. |
| This compound Concentration | 10 - 100 µM (5-20 fold molar excess over GTPase) | A significant molar excess is recommended to drive the exchange reaction. |
| GEF Concentration | 0.1 - 2 µM (Sub-stoichiometric) | The GEF is used catalytically. Optimal concentration should be determined empirically. |
| EDTA Concentration | 5 - 10 mM | Used to chelate Mg2+ and facilitate nucleotide exchange. |
| MgCl₂ Concentration (Post-Exchange) | 10 - 20 mM | Added after the exchange reaction to stabilize nucleotide binding. |
| Reaction Buffer | 20-50 mM HEPES or Tris, pH 7.5, 50-150 mM NaCl, 1-5 mM DTT | Buffer should be compatible with both the GTPase and GEF. DTT is included to maintain a reducing environment. |
| Incubation Time (Exchange Reaction) | 30 - 120 minutes | Time may need to be optimized. |
| Incubation Temperature (Exchange Reaction) | Room Temperature (20-25°C) or 30°C | |
| Alkyne-Reporter Concentration (Click Chemistry) | 2-10 fold molar excess over labeled protein | Ensure sufficient reporter for complete reaction. |
| Click Chemistry Catalyst (CuAAC) | 1 mM CuSO₄, 5 mM Sodium Ascorbate, 1 mM THPTA/TBTA | For copper-catalyzed click chemistry. |
| Incubation Time (Click Chemistry) | 60 - 120 minutes | |
| Incubation Temperature (Click Chemistry) | Room Temperature (20-25°C) |
Experimental Protocols
Materials and Reagents:
-
Purified target GTPase (e.g., Rab, Ras, Rho family protein)
-
Purified corresponding Guanine Nucleotide Exchange Factor (GEF)
-
This compound
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT)
-
EDTA solution (0.5 M)
-
MgCl₂ solution (1 M)
-
For CuAAC Click Chemistry:
-
CuSO₄ solution (50 mM in water)
-
Sodium Ascorbate solution (500 mM in water, prepare fresh)
-
THPTA or TBTA ligand solution (100 mM in water or DMSO)
-
-
Desalting columns (e.g., spin columns)
-
SDS-PAGE reagents
-
Fluorescence gel scanner or streptavidin-HRP for western blot detection
Protocol 1: GEF-Mediated Labeling of Target GTPase with this compound
-
Reaction Setup: In a microcentrifuge tube, prepare the exchange reaction mixture. For a 50 µL final reaction volume, combine:
-
Target GTPase (to a final concentration of 5-10 µM)
-
Corresponding GEF (to a final concentration of 0.5-1 µM)
-
Reaction Buffer
-
-
Initiate Nucleotide Exchange:
-
Add EDTA to the reaction mixture to a final concentration of 5 mM.
-
Add this compound to a final concentration of 50-100 µM (10-fold molar excess over the GTPase).
-
-
Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or 30°C.
-
Stop Exchange Reaction: Terminate the exchange reaction by adding MgCl₂ to a final concentration of 10 mM. This will stabilize the binding of the newly incorporated this compound.
-
Removal of Excess Probe: Remove the unreacted this compound using a desalting spin column equilibrated with Reaction Buffer (containing 1-2 mM MgCl₂ and no EDTA).
-
The azide-labeled protein is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Conjugation with an Alkyne-Fluorophore (CuAAC)
-
Prepare Click-Chemistry Reagents:
-
Prepare a fresh solution of 500 mM sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and THPTA/TBTA.
-
-
Reaction Setup: To the azide-labeled protein solution from Protocol 1, add the following:
-
Alkyne-fluorophore (to a final concentration of 2-5 fold molar excess over the protein).
-
THPTA/TBTA ligand (to a final concentration of 1 mM).
-
-
Initiate Click Reaction:
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning. Alternatively, the biotin tag can be detected by western blot using streptavidin-HRP.
Visualizations
Caption: Logical workflow for two-step labeling of a target GTPase.
Caption: Experimental workflow for this compound protein labeling.
Application Notes and Protocols for GDP-FAzP4Biotin: A Photoaffinity Probe for GTP-Binding Protein Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDP-FAzP4Biotin is a powerful chemical probe designed for the identification and characterization of guanosine diphosphate (GDP) and guanosine triphosphate (GTP) binding proteins, a critical class of proteins involved in a vast array of cellular signaling pathways. This molecule incorporates three key functionalities: a GDP moiety for specific targeting of nucleotide-binding sites, a photo-activatable azido-phenyl group (FAzP) for covalent crosslinking to the target protein upon UV irradiation, and a biotin tag for the efficient enrichment and subsequent identification of the labeled proteins via affinity purification and mass spectrometry.
These application notes provide a comprehensive guide for the use of this compound in identifying novel GTP-binding proteins, validating drug-target engagement, and elucidating the complex signaling networks governed by these proteins.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C37H59N11O21P2S |
| Molecular Weight | 1087.94 g/mol |
| CAS Number | 2762518-71-6 |
| Structure | Guanosine diphosphate (GDP) linked to a photo-reactive p-azido-L-phenylalanine (FAzP) and a biotin affinity tag. |
Principle of Action
The utility of this compound is based on the principles of photoaffinity labeling. The GDP portion of the molecule directs the probe to the nucleotide-binding pocket of GTP-binding proteins. Upon exposure to ultraviolet (UV) light, the azido group in the FAzP moiety is converted into a highly reactive nitrene intermediate, which then forms a stable covalent bond with nearby amino acid residues within the binding site. The biotin tag allows for the specific and high-affinity capture of the covalently labeled protein-probe complexes using streptavidin-conjugated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomic approaches.
Experimental Protocols
I. Photoaffinity Labeling of GTP-Binding Proteins in Cell Lysate
This protocol describes the general procedure for labeling GTP-binding proteins in a complex biological mixture, such as a cell lysate.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blot apparatus
-
Anti-biotin antibody
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Photoaffinity Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in lysis buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. For initial experiments, a concentration titration is recommended.
-
As a negative control, prepare a sample with lysate and DMSO (vehicle for the probe).
-
For competition experiments to demonstrate specificity, pre-incubate the lysate with a 100-fold molar excess of GDP or GTP for 30 minutes before adding the probe.
-
Incubate the samples on ice for 30-60 minutes in the dark to allow for binding of the probe to its targets.
-
Transfer the samples to a petri dish on ice and irradiate with 365 nm UV light for 10-30 minutes. The optimal irradiation time and energy should be determined empirically.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic beads to the UV-irradiated lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: PBS + 0.5% Triton X-100
-
Wash 2: PBS + 0.1% SDS
-
Wash 3: PBS
-
-
After the final wash, the beads can be used for either western blot analysis or mass spectrometry.
-
-
Analysis of Labeled Proteins:
-
Western Blot:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-biotin antibody to visualize the labeled proteins.
-
-
Mass Spectrometry:
-
Elute and digest the proteins on-bead (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the enriched proteins using appropriate proteomics software.
-
-
II. In-Cell Photoaffinity Labeling
This protocol allows for the labeling of GTP-binding proteins within a live cell context, providing insights into protein interactions in their native environment.
Materials:
-
The same materials as for the in-lysate protocol, with the addition of cell culture reagents.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with serum-free medium containing this compound (1-10 µM).
-
Incubate the cells for 1-4 hours to allow for probe uptake.
-
For competition experiments, pre-incubate with a cell-permeable non-biotinylated competitor.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with 365 nm UV light on ice as described for the in-lysate protocol.
-
-
Cell Lysis and Enrichment:
-
Lyse the UV-irradiated cells directly in the culture dish using lysis buffer.
-
Proceed with the enrichment of biotinylated proteins using streptavidin beads as described in the in-lysate protocol.
-
-
Analysis:
-
Analyze the enriched proteins by western blot or mass spectrometry.
-
Data Presentation
The following table provides a hypothetical example of quantitative proteomics data that could be obtained from a photoaffinity labeling experiment using this compound. The fold change represents the enrichment of the protein in the probe-treated sample compared to the control.
| Protein ID | Gene Name | Protein Name | Fold Change (Probe/Control) | p-value | Function |
| P01112 | HRAS | GTPase HRas | 25.3 | <0.001 | Signal transduction, cell growth |
| P63000 | RAC1 | Ras-related C3 botulinum toxin substrate 1 | 18.7 | <0.001 | Cytoskeletal dynamics, cell motility |
| P60709 | CDC42 | Cell division control protein 42 homolog | 15.1 | <0.001 | Cell cycle control, cell polarity |
| P51148 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 12.5 | <0.005 | G-protein coupled receptor signaling |
| Q05513 | ARF1 | ADP-ribosylation factor 1 | 9.8 | <0.01 | Vesicular trafficking |
Mandatory Visualization
Signaling Pathway Diagram: Ras Signaling Cascade
The following diagram illustrates a simplified Ras signaling pathway, a key pathway regulated by GTP-binding proteins that can be investigated using this compound.
Caption: Simplified diagram of the Ras-MAPK signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical photoaffinity labeling experiment using this compound for the identification of target proteins.
Caption: Workflow for target identification using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal on anti-biotin western blot | - Inefficient UV crosslinking- Low abundance of target proteins- Insufficient probe concentration- Probe degradation | - Optimize UV exposure time and intensity.- Increase the amount of starting material (lysate).- Perform a probe concentration titration.- Store the probe properly and protect from light. |
| High background of non-specific binding | - Insufficient washing of streptavidin beads- Hydrophobic interactions of the probe or beads | - Increase the number and stringency of wash steps.- Include higher concentrations of detergents (e.g., SDS, Triton X-100) in the wash buffers. |
| Identification of known non-GTP-binding proteins by mass spectrometry | - Non-specific crosslinking- Contamination during sample preparation | - Perform competition experiments with excess GDP/GTP to confirm specific binding.- Use stringent wash conditions.- Implement clean sample handling procedures. |
Conclusion
This compound is a versatile and powerful tool for the exploration of the GTP-binding proteome. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to successfully employ this photoaffinity probe in their studies. Careful optimization of experimental parameters and the inclusion of appropriate controls are crucial for obtaining reliable and high-quality data. The insights gained from such experiments can significantly advance our understanding of cellular signaling and provide new avenues for drug discovery and development.
Application Notes and Protocols for GDP-FAzP-Biotin Click Chemistry
These application notes provide a detailed overview and experimental protocols for the use of GDP-Fucose-Azide (GDP-FAzP) in conjunction with biotin-alkyne probes for the detection and characterization of fucosylated glycoproteins. This powerful technique, based on the principles of bioorthogonal chemistry, allows for the specific labeling and subsequent analysis of fucosylated biomolecules in complex biological samples.
Introduction
Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell-cell recognition, inflammation, and cancer development.[1][2] The study of fucosylated glycoproteins has been greatly advanced by metabolic labeling strategies coupled with click chemistry.[1] This method involves introducing a fucose analog containing a bioorthogonal functional group, such as an azide, into cellular glycans. The azide group does not interfere with native biological processes and can be specifically reacted with a complementary alkyne-containing probe through a click chemistry reaction.[3][4]
This protocol focuses on the use of a precursor, such as 6-azido fucose, which is metabolized by the cell through the fucose salvage pathway to form GDP-6-azido-fucose (a form of GDP-FAzP). This azido-sugar is then incorporated into glycoproteins by fucosyltransferases. The azide-labeled glycoproteins can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotin-alkyne probe. The biotin tag enables subsequent detection and enrichment of the labeled proteins for downstream applications like Western blotting and mass spectrometry.
Principle of the Method
The overall workflow consists of two main stages:
-
Metabolic Labeling: Cells are incubated with an azido-fucose analog (e.g., 6-azido fucose). This analog is taken up by the cells and processed through the fucose salvage pathway, resulting in its incorporation into newly synthesized fucosylated glycoproteins.
-
Click Chemistry Reaction and Detection: The azide-modified glycoproteins within cell lysates are then covalently linked to a biotin-alkyne probe via a CuAAC reaction. The resulting biotinylated glycoproteins can be detected using streptavidin-HRP conjugates in a Western blot analysis or enriched for proteomic studies.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 6-Azido Fucose
This protocol describes the metabolic incorporation of an azide group into cellular glycoproteins using 6-azido fucose.
Materials:
-
Cultured cells (e.g., Jurkat cells)
-
Complete cell culture medium
-
6-azido fucose analog
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., NP-40 lysis buffer) compatible with click chemistry
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Prepare a stock solution of the 6-azido fucose analog in a suitable solvent (e.g., sterile water or DMSO).
-
Add the 6-azido fucose analog to the cell culture medium to a final concentration of 125 µM.
-
Incubate the cells for 72 hours to allow for metabolic incorporation of the azido sugar into glycoproteins.
-
As a negative control, culture a separate batch of cells in a medium without the azido sugar.
-
After the incubation period, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a lysis buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the cell lysates. The lysates are now ready for the click chemistry reaction.
Protocol 2: GDP-FAzP-Biotin Click Chemistry Reaction (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction to label azide-modified glycoproteins with a biotin-alkyne probe.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Biotin-alkyne derivative
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂) solution
-
Reducing agent: Sodium ascorbate or Ascorbic Acid
-
Copper-stabilizing ligand (optional but recommended): THPTA or TBTA
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
In a microfuge tube, combine the following reagents in the specified order. The volumes and concentrations can be scaled as needed.
-
Prepare a reaction mixture containing 5 µg of the protein sample (azide-labeled cell lysate).
-
If starting with a purified protein and GDP-Azido-Fucose, incubate 5 µg of the protein with 1 µg of a relevant fucosyltransferase (e.g., rhFUT8) and 1 nmol of GDP-Azido-Fucose in assay buffer for 1 hour at 37°C.
-
For the click chemistry step, add the following to the reaction mixture:
-
5 µL of 1 mM CuCl₂ (final amount: 5 nmol)
-
5 µL of 20 mM Ascorbic Acid (final amount: 100 nmol)
-
5 µL of 1 mM Biotinylated Alkyne (final amount: 5 nmol)
-
-
Adjust the final reaction volume to 40 µL with the appropriate assay buffer.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
The biotin-labeled proteins are now ready for analysis by SDS-PAGE and Western blotting.
Data Presentation
The following tables summarize typical reaction conditions for the GDP-FAzP-Biotin click chemistry reaction.
Table 1: Reaction Components for a Single Click Chemistry Reaction
| Component | Stock Concentration | Volume per Reaction | Final Amount per Reaction |
| Azide-labeled Protein | Variable | - | 5 µg |
| CuCl₂ | 1 mM | 5 µL | 5 nmol |
| Ascorbic Acid | 20 mM | 5 µL | 100 nmol |
| Biotinylated Alkyne | 1 mM | 5 µL | 5 nmol |
| Total Reaction Volume | 40 µL |
Table 2: Incubation Parameters for Metabolic Labeling and Click Chemistry
| Step | Parameter | Value | Reference |
| Metabolic Labeling | |||
| Azido Sugar Concentration | 125 µM | ||
| Incubation Time | 72 hours | ||
| Incubation Temperature | 37°C | ||
| Click Chemistry Reaction | |||
| Incubation Time | 1 hour | ||
| Incubation Temperature | Room Temperature |
Visualizations
Caption: Metabolic incorporation of 6-azido fucose via the fucose salvage pathway.
Caption: Workflow for labeling and detection of fucosylated glycoproteins.
Troubleshooting and Considerations
-
Copper Toxicity: In live-cell imaging applications, the copper catalyst can be toxic. For such experiments, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is a recommended alternative.
-
Reaction Efficiency: The efficiency of the click reaction can be enhanced by using a copper-stabilizing ligand like TBTA or the water-soluble THPTA, which also protects proteins from damage by reactive oxygen species.
-
Background Labeling: To minimize non-specific protein labeling, it is advisable to use an alkyne-probe and an azide-tag orientation. If an azide-probe is used, certain buffers like HEPES should be avoided as they can increase non-specific reactivity.
-
Negative Controls: Always include appropriate negative controls, such as cells not treated with the azido sugar or reactions performed in the absence of the copper catalyst, to ensure the specificity of the labeling.
References
Application Notes and Protocols for GDP-FAzP4Biotin in Live Cells
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of GDP-FAzP4Biotin for labeling and visualizing fucosylated glycans in live cells. The method involves a two-step chemoenzymatic strategy: metabolic incorporation of an azide-modified fucose analog, followed by bioorthogonal ligation with a biotinylated probe.
Principle of the Method
The labeling strategy leverages the cell's own enzymatic machinery to incorporate a bioorthogonally tagged monosaccharide, 6-azido-L-fucose (FucAz), into fucosylated glycoconjugates. This is followed by a highly specific and biocompatible "click chemistry" reaction to attach a biotin probe for detection and analysis.
The process consists of two main stages:
-
Metabolic Labeling : A cell-permeable, per-O-acetylated 6-azido-L-fucose (Ac4FucAz) is supplied to the cells in culture. Cellular esterases remove the acetyl groups, and the resulting FucAz enters the fucose salvage pathway. It is converted first to FucAz-1-phosphate and then to GDP-6-azido-L-fucose (GDP-FucAz). Fucosyltransferases (FucTs) in the Golgi apparatus then recognize GDP-FucAz as a substrate and transfer the azido-fucose onto newly synthesized glycoproteins and glycolipids.[1][2][3]
-
Bioorthogonal Detection : The azide group, now displayed on cell surface and intracellular glycans, serves as a chemical handle. It can be detected by reacting it with a complementary probe. For biotinylation, a strained alkyne, such as a dibenzocyclooctyne (DBCO) conjugated to biotin (DBCO-Biotin), is added. This triggers a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and proceeds efficiently in living systems without the need for a toxic copper catalyst.[4][5] The resulting biotinylated glycans can be visualized using fluorescently labeled streptavidin or used for affinity purification.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for incorporating the azide-modified fucose and the general experimental workflow for live-cell labeling.
Caption: Metabolic incorporation of azido-fucose into cellular glycans.
Caption: General experimental workflow for live-cell fucosylation analysis.
Application Notes
This technique provides a powerful tool for investigating the role of fucosylation in various biological contexts:
-
Dynamic Imaging of Fucosylation : Researchers can visualize the localization and trafficking of fucosylated glycoproteins in real-time within living cells. This is crucial for understanding processes like cell signaling, adhesion, and migration.
-
Drug Development and Biomarker Discovery : Altered fucosylation is a hallmark of several diseases, including cancer. This method can be used in high-throughput screening assays to identify drugs that modulate fucosyltransferase activity. It also allows for the detection and isolation of fucosylated biomarkers from patient samples.
-
Glycoproteomic Profiling : The biotin tag enables the enrichment and subsequent identification of fucosylated proteins from complex cell lysates using mass spectrometry. This can reveal novel proteins that are regulated by fucosylation.
-
Studying Development : The technique has been successfully applied in whole organisms, such as zebrafish embryos, to monitor the dynamics of fucosylation during development.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Live Cells with Ac4FucAz
-
Cell Seeding : Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare Labeling Medium : Prepare a stock solution of Ac4FucAz in sterile DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 25-100 µM.
-
Metabolic Incorporation : Remove the existing medium from the cells and replace it with the Ac4FucAz-containing medium.
-
Incubation : Incubate the cells for 1 to 3 days under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time depends on the rate of protein glycosylation and turnover in the specific cell line.
Protocol 2: Copper-Free Click Chemistry with DBCO-Biotin
This protocol should be performed on ice to minimize endocytosis of cell surface proteins during labeling.
-
Wash : After metabolic labeling, gently wash the cells twice with ice-cold, protein-free buffer (e.g., PBS, pH 7.4) to remove residual Ac4FucAz.
-
Prepare Click Reaction Solution : Prepare a stock solution of DBCO-Biotin in DMSO. Dilute the stock solution in ice-cold PBS to a final concentration of 25-100 µM.
-
Labeling : Add the DBCO-Biotin solution to the cells and incubate for 1-2 hours on ice or at 4°C. Protect from light if using a fluorescent probe directly.
-
Wash : Gently wash the cells three times with ice-cold PBS to remove unreacted DBCO-Biotin.
Protocol 3: Visualization with Streptavidin-Fluorophore Conjugate
-
Staining : After the click reaction and washing, add a solution of a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in PBS (typically 1:200 to 1:1000) to the cells.
-
Incubation : Incubate for 15-30 minutes on ice, protected from light.
-
Final Wash : Wash the cells three times with ice-cold PBS.
-
Imaging : The cells are now ready for imaging. Add fresh imaging medium (e.g., phenol red-free medium or HBSS) and proceed with fluorescence microscopy or flow cytometry analysis. To minimize phototoxicity during live imaging, use the lowest possible excitation light intensity and exposure time.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times reported in the literature for labeling various cell types. Optimization is recommended for each new experimental system.
| Parameter | Reagent | Typical Concentration | Incubation Time | Cell Type Examples | Reference |
| Metabolic Labeling | Ac4FucAz | 25 - 100 µM | 1 - 3 days | Jurkat, HeLa, CHO | |
| Metabolic Labeling | GDP-FucAz (microinjection) | 75 - 125 pmol | 7 hpf - 5 dpf | Zebrafish Embryos | |
| Click Chemistry (SPAAC) | DBCO-Biotin | 30 - 100 µM | 1 - 2 hours | Neurons, Jurkat | |
| Detection | Streptavidin-Fluorophore | 1:200 - 1:1000 dilution | 15 - 30 min | Jurkat, HeLa |
hpf: hours post-fertilization; dpf: days post-fertilization
Troubleshooting
-
No/Weak Signal :
-
Cause: Inefficient metabolic incorporation.
-
Solution: Increase the concentration of Ac4FucAz or extend the incubation time. Ensure the fucosylation salvage pathway is active in your cell type.
-
Cause: Inefficient click reaction.
-
Solution: Ensure the DBCO-Biotin reagent is not degraded. Optimize the concentration and incubation time for the click reaction.
-
-
High Background :
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after the click reaction and after streptavidin incubation.
-
Cause: Non-specific binding of streptavidin.
-
Solution: Include a blocking step (e.g., with 1% BSA in PBS) before adding the streptavidin conjugate.
-
-
Cell Toxicity :
-
Cause: High concentrations of DMSO or labeling reagents.
-
Solution: Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve to find the optimal, non-toxic concentration of Ac4FucAz and DBCO-Biotin. While 6-azido-fucose has shown cytotoxicity in some cases, many studies report no adverse effects at working concentrations.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
Applications of GDP-FAzP4Biotin in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to GDP-FAzP4Biotin
This compound is a novel chemical probe designed for the selective labeling and identification of guanosine diphosphate (GDP)-binding proteins. This trifunctional molecule incorporates:
-
A GDP moiety to target the nucleotide-binding pocket of proteins such as small GTPases, G-protein subunits, and other GDP-binding proteins.
-
A photoactivatable crosslinking group (F) and an azide handle (Az) for covalent capture of interacting proteins and subsequent bioorthogonal ligation via click chemistry.
-
A biotin tag (Biotin) for the efficient enrichment of labeled proteins using streptavidin-based affinity purification.
The "P4" likely denotes a flexible linker connecting these functionalities, ensuring minimal steric hindrance and optimal reactivity. This probe enables activity-based protein profiling (ABPP), allowing for the investigation of the functional state of GDP-binding proteins within complex biological samples.[1][2][3]
Principle of Action
The workflow for utilizing this compound involves a multi-step process. Initially, the probe is incubated with a biological sample (e.g., cell lysate) to allow it to bind to the GDP-binding pocket of target proteins. Subsequent UV irradiation activates the photoreactive group, leading to the formation of a covalent bond between the probe and the protein. The azide group on the now covalently attached probe is then available for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction with an alkyne-containing reporter tag. For proteomic applications, an alkyne-biotin tag is typically used to facilitate the enrichment of the probe-protein conjugates. The biotinylated proteins are then captured on streptavidin-coated beads, washed to remove non-specific binders, and subjected to on-bead digestion for subsequent analysis by mass spectrometry.
Applications in Proteomics
Identification of Novel GDP-Binding Proteins
This compound can be employed to identify and profile the GDP-binding sub-proteome in various cell types and tissues. This is particularly valuable for discovering novel proteins involved in GDP/GTP signaling pathways.
Profiling the Activity of GDP-Binding Proteins
The binding of the probe is dependent on the accessibility of the nucleotide-binding pocket. Therefore, it can be used in competitive binding assays to assess the activation state of GTPases or to screen for small molecules that modulate GDP/GTP exchange. A decrease in probe labeling in the presence of a compound suggests that the compound may bind to the same site or induce a conformational change that prevents probe binding.[4][5]
Target Deconvolution of Drugs
For compounds believed to target GDP/GTP signaling, this compound can be used to identify their specific protein targets. By comparing the protein profiles of probe-labeled samples treated with and without the drug, researchers can identify proteins that show altered probe binding, thus revealing the drug's direct or indirect targets.
Quantitative Proteomic Profiling
In conjunction with stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ/TMT), this compound can be used for quantitative profiling of GDP-binding protein activity across different cellular states or in response to various stimuli.
Experimental Protocols
Protocol 1: Labeling of GDP-Binding Proteins in Cell Lysate
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add this compound to a final concentration of 1-10 µM. Incubate for 30-60 minutes at 4°C with gentle rotation.
-
UV Crosslinking: Transfer the lysate to a petri dish or a multi-well plate and place it on ice. Irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking of the probe to target proteins.
Protocol 2: Click Chemistry for Biotin Tagging
-
Prepare Click Chemistry Reagents:
-
Alkyne-Biotin stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)
-
-
Click Reaction: To the UV-crosslinked lysate, add the following reagents to the final concentrations indicated:
-
Alkyne-Biotin: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Protein Capture: Add the washed streptavidin beads to the lysate from the click chemistry reaction. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Wash 1: Lysis buffer containing 1% SDS (2 washes)
-
Wash 2: 8 M urea in 100 mM Tris-HCl pH 8.0 (2 washes)
-
Wash 3: 20% acetonitrile in 100 mM Tris-HCl pH 8.0 (2 washes)
-
Wash 4: 100 mM Tris-HCl pH 8.0 (2 washes)
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in 100 µL of 100 mM Tris-HCl pH 8.0. Add TCEP to a final concentration of 10 mM and incubate at 55°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Trypsin Digestion: Add trypsin (mass spectrometry grade) to the bead suspension at a 1:50 enzyme-to-protein ratio (estimate based on initial protein input). Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform a second elution by resuspending the beads in 50 µL of 0.1% formic acid, incubating for 10 minutes, and combining the supernatants.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
Data Presentation
The following tables represent hypothetical quantitative data from a proteomics experiment using this compound to identify targets of a novel inhibitor of GTPase signaling.
Table 1: Top Enriched GDP-Binding Proteins Identified by this compound Labeling
| Protein ID | Gene Name | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) |
| P63000 | RAC1 | Ras-related C3 botulinum toxin substrate 1 | 25 | 50.2 |
| P62834 | RHOA | Ras homolog gene family, member A | 21 | 45.8 |
| P51158 | CDC42 | Cell division control protein 42 homolog | 18 | 39.1 |
| Q15325 | ARF1 | ADP-ribosylation factor 1 | 15 | 32.5 |
| P01116 | HRAS | Harvey rat sarcoma viral oncogene homolog | 12 | 28.4 |
Table 2: Quantitative Proteomic Analysis of Inhibitor-Treated vs. Vehicle-Treated Cells
| Protein ID | Gene Name | Log2 Fold Change (Inhibitor/Vehicle) | p-value | Biological Function |
| P63000 | RAC1 | -2.5 | 0.001 | Cell motility, cytoskeletal dynamics |
| P62834 | RHOA | -2.1 | 0.003 | Cell adhesion, cytokinesis |
| P51158 | CDC42 | -0.2 | 0.85 | Cell polarity, filopodia formation |
| Q15325 | ARF1 | -0.1 | 0.92 | Vesicular trafficking |
| P01116 | HRAS | -0.3 | 0.78 | Cell proliferation, survival |
Data are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Global and targeted profiling of GTP-binding proteins in biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling in microbes and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDP-FAzP4Biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Product Description and Principle of Method
GDP-FAzP4Biotin is a specialized chemical probe designed for the identification and isolation of proteins that interact with guanosine diphosphate (GDP). This reagent uniquely combines three key functionalities into a single molecule:
-
Guanosine Diphosphate (GDP): Serves as a molecular mimic to target the nucleotide-binding pocket of GDP-binding proteins, such as small GTPases in their inactive state.
-
Photo-reactive Group (FAzP): The "FAzP" moiety, presumed to be a fluoroazidophenyl group, is a photo-activatable crosslinker. Upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the protein's binding site. This creates a stable, covalent link between the probe and its interacting protein.
-
Biotin Tag: A biotin molecule provides a high-affinity handle for the efficient capture and purification of the crosslinked protein-probe complexes using streptavidin-conjugated beads.
The pull-down assay using this compound is a powerful method for photo-affinity labeling. It allows for the specific capture of proteins that bind to GDP. The workflow involves incubating the probe with a cell lysate, initiating covalent crosslinking with UV light, and then isolating the complex for downstream analysis, such as Western blotting or mass spectrometry, to identify novel or known interacting partners.
Hypothesized Structure of this compound:
Based on the name and molecular formula (C₃₇H₅₉N₁₁O₂₁P₂S), a plausible structure involves the GDP core, a linker containing the fluoroazidophenyl group, and a terminal biotin moiety.
Applications
-
Identification of Novel GDP-Binding Proteins: Screening of complex biological mixtures (e.g., cell lysates) to discover previously unknown proteins that bind to GDP.
-
Validation of Protein-Ligand Interactions: Confirming direct binding between a protein of interest and GDP.
-
Studying the Inactive State of GTPases: Specifically targeting and isolating small GTPases and their regulatory proteins that preferentially interact with the GDP-bound (inactive) conformation.
-
Drug Discovery: Screening for small molecules that disrupt the interaction between a target protein and GDP.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for a typical pull-down experiment. Optimization may be required depending on the specific protein of interest and the cell or tissue type used.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate | ||
| Protein Concentration | 1 - 5 mg/mL | Use a non-denaturing lysis buffer. Ensure protease and phosphatase inhibitors are included. |
| This compound Probe | ||
| Final Concentration | 1 - 10 µM | The optimal concentration should be determined empirically. A titration experiment is recommended. |
| Incubation | ||
| Time | 30 - 60 minutes | Incubation should be performed in the dark to prevent premature activation of the photo-reactive group. |
| Temperature | 4°C | To maintain protein stability. |
| UV Crosslinking | ||
| Wavelength | 350 - 365 nm | Use a long-wave UV lamp. |
| Duration | 5 - 15 minutes | Place the sample on ice during irradiation to minimize heat-induced damage. The distance from the UV source and the irradiation time may require optimization.[1] |
| Affinity Purification | ||
| Streptavidin Bead Slurry | 20 - 50 µL per 1 mg of lysate | Use high-capacity streptavidin-conjugated agarose or magnetic beads.[2] |
| Binding Time | 1 - 2 hours | Perform binding with gentle end-over-end rotation. |
| Binding Temperature | 4°C | To maintain protein stability. |
| Washing | ||
| Number of Washes | 3 - 5 times | To reduce non-specific binding. |
| Wash Buffer Volume | 500 µL - 1 mL per wash | The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations. |
| Elution | ||
| Method | SDS-PAGE Sample Buffer | For analysis by Western Blot or mass spectrometry, elution by boiling in 2X SDS-PAGE sample buffer is common. For native elution, competitive elution with excess free biotin can be attempted, though the covalent crosslink will keep the target protein attached to the probe. |
| Volume | 20 - 50 µL | |
| Temperature & Time | 95 - 100°C for 5 - 10 minutes | For elution with SDS-PAGE buffer. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for pull-down assay using this compound.
Caption: Mechanism of this compound interaction and capture of a target GTPase.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
Streptavidin-conjugated magnetic or agarose beads
-
Wash Buffer (e.g., Lysis Buffer with adjusted salt/detergent concentration)
-
2X SDS-PAGE Laemmli Sample Buffer
-
BCA Protein Assay Kit
-
UV Lamp (365 nm)
Procedure:
-
Preparation of Cell Lysate: a. Harvest and wash cells with ice-cold PBS. b. Lyse the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay. f. Adjust the protein concentration to 1-5 mg/mL with Lysis Buffer.
-
Binding of this compound to Target Proteins: a. In a microcentrifuge tube, combine 500 µL to 1 mL of cell lysate with this compound to a final concentration of 1-10 µM. b. Crucially, perform this and the following incubation step in the dark to prevent premature photo-activation. c. Incubate for 30-60 minutes at 4°C with gentle end-over-end rotation.
-
UV Photo-Crosslinking: a. Place the tubes on ice, open the caps, and position them approximately 5-10 cm below a 365 nm UV lamp. b. Irradiate for 5-15 minutes. The optimal time and distance may need to be determined empirically.[1]
-
Affinity Capture of Crosslinked Complexes: a. Add 20-50 µL of pre-washed streptavidin bead slurry to each lysate sample. b. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Washing: a. Pellet the beads (using a magnetic rack for magnetic beads or centrifugation at 500 x g for 1 minute for agarose beads). b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
-
Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X SDS-PAGE Laemmli Sample Buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins and denature them. d. Pellet the beads and load the supernatant onto an SDS-PAGE gel. e. Analyze the eluted proteins by Coomassie staining, silver staining, Western blotting with an antibody against a suspected interactor, or proceed with in-gel digestion for mass spectrometry-based protein identification.
Control Experiments:
-
No UV Control: Perform the entire protocol without the UV crosslinking step to identify proteins that non-covalently bind to the probe or beads.
-
Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free GDP before adding this compound to demonstrate the specificity of binding to the GDP pocket.
-
Beads Only Control: Incubate the lysate with streptavidin beads alone (no probe) to identify proteins that bind non-specifically to the beads.
References
Application Notes and Protocols for Labeling Prenylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid lipid is attached to a cysteine residue at or near the C-terminus of a protein. This modification is essential for the proper localization and function of numerous proteins involved in fundamental cellular processes, including signal transduction and membrane trafficking.[1] Key examples include the Ras, Rho, and Rab families of small GTPases. Dysregulation of protein prenylation is implicated in various diseases, making the enzymes and substrates of this pathway attractive targets for drug development.
These application notes describe a powerful two-step chemical biology strategy to label, identify, and quantify prenylated proteins. The methodology is based on the metabolic incorporation of a bioorthogonally functionalized isoprenoid analog, followed by the highly specific covalent attachment of a biotin affinity tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". While the specific reagent "GDP-FAzP4Biotin" is not commercially available as a single entity, this protocol outlines the established and more flexible workflow it conceptually represents: labeling with a farnesyl pyrophosphate (FPP) analog containing an azide or alkyne handle, and subsequent conjugation to a biotin probe.
This method allows for the sensitive detection and enrichment of prenylated proteins from complex biological samples for subsequent analysis by mass spectrometry-based proteomics or western blotting.
Signaling Pathway: The Rab GTPase Prenylation Cycle
Rab GTPases are master regulators of vesicular transport. Their function is tightly coupled to their localization on specific organelle membranes, which is dependent on post-translational modification with two geranylgeranyl groups.[1] This modification is catalyzed by Rab geranylgeranyl transferase (RGGTase) in a multi-step process involving Rab escort protein (REP). The following diagram illustrates the key steps in the Rab prenylation and membrane association cycle.
Caption: The Rab GTPase prenylation and activation cycle.
Experimental Workflow
The overall workflow for labeling, enriching, and identifying prenylated proteins involves three main stages: metabolic labeling of cells, click chemistry-based biotinylation of the cell lysate, and affinity purification of biotinylated proteins for mass spectrometry analysis.
Caption: Workflow for prenylome profiling.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from proteomic experiments using this labeling strategy. Table 1 shows an example of farnesylated and geranylgeranylated proteins identified and quantified from HeLa cells metabolically labeled with a bioorthogonal isoprenoid analog.[2] Table 2 illustrates the effect of lovastatin, an inhibitor of the mevalonate pathway, on the incorporation of the labeling probe.[3][4]
Table 1: Identification and Quantification of Prenylated Proteins in HeLa Cells Data adapted from a label-free quantification (LFQ) proteomics experiment using a norbornene-modified FPP analog.
| Protein | Gene | Type of Prenylation | Log₂ Fold Change (Probe/Control) | Description |
| Lamin-B1 | LMNB1 | Farnesylated | 4.8 | Nuclear envelope structural component. |
| Lamin-B2 | LMNB2 | Farnesylated | 4.5 | Nuclear envelope structural component. |
| Prelamin-A/C | LMNA | Farnesylated | 3.9 | Nuclear envelope structural component. |
| Ras-related protein Rab-7a | RAB7A | Geranylgeranylated | 3.7 | Key regulator of endo-lysosomal trafficking. |
| Heat shock protein 90 | HSP90AA1 | Farnesylated | 3.5 | Molecular chaperone. |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Geranylgeranylated | 3.2 | Regulator of cell morphology and migration. |
| Peroxisomal farnesylated protein | PEX19 | Farnesylated | 3.1 | Peroxisome biogenesis factor. |
| RhoA | RHOA | Geranylgeranylated | 2.9 | Regulator of the actin cytoskeleton. |
| K-Ras | KRAS | Farnesylated | 2.8 | Oncogenic GTPase, signal transducer. |
| N-Ras | NRAS | Farnesylated | 2.7 | Oncogenic GTPase, signal transducer. |
| H-Ras | HRAS | Farnesylated | 2.6 | Oncogenic GTPase, signal transducer. |
| Ras-related protein Rab-1A | RAB1A | Geranylgeranylated | 2.5 | Regulator of ER-to-Golgi transport. |
| DNAJ homolog subfamily C member 5 | DNAJC5 | Farnesylated | 2.3 | Co-chaperone protein. |
| Centrosomal protein of 85 kDa | CEP85 | Farnesylated | 2.1 | Component of the centrosome. |
Table 2: Effect of Lovastatin Pre-treatment on Probe Incorporation Illustrative data based on typical experimental outcomes.
| Condition | Probe Concentration | Lovastatin (20 µM) | Relative Labeling Intensity (%) |
| Control | 10 µM Farnesol-Azide | - | 100 |
| Lovastatin Pre-treatment | 10 µM Farnesol-Azide | + (6 hours) | ~250-400 |
| Competition | 10 µM Farnesol-Azide + 100 µM Farnesol | - | ~20-30 |
| No Probe Control | - | - | < 5 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Prenylated Proteins in Cultured Cells
This protocol describes the metabolic incorporation of an azide- or alkyne-functionalized farnesol analog into prenylated proteins in mammalian cells. Farnesol-azide is used as an example probe.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lovastatin (Stock solution: 25 mM in DMSO)
-
Farnesol-azide (or a similar alkyne/azide isoprenoid analog) (Stock solution: 25 mM in DMSO)
-
100 mm cell culture dishes
-
Cell scraper
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells on 100 mm dishes to reach 70-80% confluency on the day of the experiment. For a 100 mm dish, this is typically around 800,000 to 1,000,000 cells.
-
Inhibition of Endogenous Synthesis (Optional but Recommended):
-
Aspirate the culture medium.
-
Wash the cells once with 5 mL of sterile PBS.
-
Add 5 mL of fresh complete medium.
-
Add Lovastatin to a final concentration of 20 µM (e.g., add 4 µL of a 25 mM stock to 5 mL of medium).
-
Incubate the cells for 6 hours at 37°C in a 5% CO₂ incubator. This step depletes the endogenous pool of FPP and GGPP, enhancing the incorporation of the analog.
-
-
Metabolic Labeling:
-
Without removing the lovastatin-containing medium, add the Farnesol-azide probe to a final concentration of 10-25 µM (e.g., add 2-5 µL of a 25 mM stock to 5 mL of medium).
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the dish and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
To lyse, resuspend the cell pellet in 300-500 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: Biotinylation of Labeled Proteins via Click Chemistry
This protocol describes the conjugation of a biotin-alkyne tag to the azide-functionalized prenylated proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
PBS (1X)
-
SDS (10% solution)
-
Biotin-PEG4-Alkyne (or similar biotin-alkyne probe) (Stock solution: 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (Stock solution: 50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or TBTA ligand (Stock solution: 10 mM in DMSO/water)
-
Copper(II) sulfate (CuSO₄) (Stock solution: 50 mM in water)
-
Sodium Ascorbate (Stock solution: 100 mM in water, freshly prepared)
Procedure:
-
Prepare Lysate for Reaction:
-
In a 1.5 mL microcentrifuge tube, take an aliquot of cell lysate containing 100-500 µg of total protein.
-
Adjust the final volume to ~90 µL with 1X PBS.
-
Add 10% SDS to a final concentration of 1% to denature proteins and expose the azide groups.
-
-
Add Click Reagents: Add the following reagents to the lysate in the specified order, vortexing briefly after each addition.
-
2.5 µL of 10 mM Biotin-Alkyne stock (final concentration: ~250 µM)
-
2 µL of 50 mM TCEP stock (final concentration: 1 mM)
-
1 µL of 10 mM THPTA ligand stock (final concentration: 0.1 mM)
-
2 µL of 50 mM CuSO₄ stock (final concentration: 1 mM)
-
-
Initiate Reaction:
-
Add 2.5 µL of 100 mM Sodium Ascorbate stock (final concentration: 2.5 mM) to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.
-
-
Protein Precipitation (Optional, for buffer exchange):
-
Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation or a commercial kit can be used.
-
Resuspend the protein pellet in a buffer suitable for the downstream application (e.g., 1% SDS in PBS for streptavidin pulldown).
-
Protocol 3: Affinity Purification of Biotinylated Prenylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads for subsequent identification by mass spectrometry.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 0.1% SDS, 1 M NaCl in PBS)
-
Wash Buffer 3 (e.g., Urea buffer, 8 M urea in 50 mM Tris-HCl)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry (e.g., 50 µL) to a new tube.
-
Wash the beads three times with Wash Buffer 1. Use a magnetic stand to separate the beads from the supernatant during washes.
-
-
Binding:
-
Resuspend the washed beads in the biotinylated cell lysate.
-
Incubate for 1-2 hours at room temperature on a rotator to allow binding of biotinylated proteins.
-
-
Washing:
-
Separate the beads on a magnetic stand and discard the unbound lysate.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 3 times with Wash Buffer 1.
-
Wash 3 times with Wash Buffer 2.
-
Wash 3 times with 50 mM Ammonium Bicarbonate.
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteines.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Separate the beads on a magnetic stand and collect the supernatant containing the digested peptides.
-
The peptides are now ready for desalting (e.g., using a C18 StageTip) and analysis by LC-MS/MS.
-
References
- 1. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibitory effects of lovastatin on protein isoprenylation and sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzymatic Labeling with GDP-FAzP4Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The study of fucosylated biomolecules is essential for understanding disease pathogenesis and for the development of novel therapeutics. GDP-FAzP4Biotin is a fucose analog designed for the enzymatic labeling of glycoconjugates. This molecule serves as a substrate for fucosyltransferases, which incorporate the azido-fucose moiety onto target molecules. The incorporated azide group then allows for the covalent attachment of biotin via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This two-step chemoenzymatic approach enables the sensitive detection, purification, and analysis of fucosylated proteins and glycans.
These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for the in vitro enzymatic labeling of biomolecules using this compound.
Principle of the Method
The in vitro labeling strategy using this compound is a two-stage process:
-
Enzymatic Incorporation of Azido-Fucose: A fucosyltransferase (FUT) enzyme recognizes this compound as a donor substrate and catalyzes the transfer of the azido-fucose moiety to a specific acceptor substrate (e.g., a glycoprotein, glycan, or synthetic peptide). Several fucosyltransferases have demonstrated tolerance for C-6 modified fucose analogs, such as those containing an azide group.[1]
-
Biotinylation via Click Chemistry: The azide-functionalized biomolecule is then reacted with an alkyne-biotin conjugate in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the biotin molecule to the fucosylated target. The biotin tag can then be used for downstream applications such as detection with streptavidin conjugates or affinity purification.[2]
Data Presentation
Table 1: Recommended Fucosyltransferases for this compound Labeling
| Fucosyltransferase | Linkage Specificity | Acceptor Substrate Examples | Notes |
| FUT8 | α1,6-fucosylation | N-glycans on glycoproteins | Responsible for core fucosylation. Tolerates C-6 modifications. |
| POFUT1 | O-fucosylation | Serine/Threonine on EGF repeats | Important in Notch signaling. |
| FUT3, FUT5, FUT6, FUT7, FUT9 | α1,2, α1,3, α1,4-fucosylation | Terminal galactose or GlcNAc | Involved in the synthesis of Lewis antigens. |
Table 2: Quantitative Parameters for In Vitro Fucosylation (Representative Data)
| Parameter | Value | Conditions | Reference |
| GDP-Fucose Concentration | 1.5-3 mM | In vitro enzymatic reaction | |
| Acceptor Substrate Concentration | 1-5 mM | In vitro enzymatic reaction | |
| Enzyme Concentration | 0.1-1 mU | In vitro enzymatic reaction | |
| Incubation Time | 1-24 hours | 37°C | |
| Labeling Efficiency (Metabolic) | Up to 40% replacement of native fucose | Jurkat cells incubated with 6-azido fucose |
Note: The kinetic parameters for this compound are not publicly available and will need to be determined empirically. The provided data is based on the use of the natural substrate, GDP-fucose, and metabolic labeling with a similar azido-fucose analog.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Fucosylation with this compound
This protocol describes the enzymatic transfer of azido-fucose from this compound to a target protein.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8, POFUT1)
-
Acceptor Protein/Peptide (5 µg)
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 10 mM MnCl₂, pH 7.5
-
Nuclease (optional)
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube by combining the following components. The final reaction volume can be scaled as needed.
-
Acceptor Protein/Peptide: 5 µg
-
Recombinant Fucosyltransferase: 1 µg
-
This compound: 1 nmol
-
Assay Buffer: to a final volume of 25 µL
-
-
(Optional) Add a nuclease to the reaction mixture to degrade any contaminating nucleotides that may inhibit the reaction.
-
Prepare a negative control reaction by omitting the fucosyltransferase or the this compound.
-
Gently mix the components and incubate the reaction at 37°C for 1 to 24 hours. The optimal incubation time should be determined empirically.
-
Proceed to Protocol 2 for biotinylation via click chemistry.
Protocol 2: Biotinylation of Azido-Fucosylated Proteins via CuAAC (Click Chemistry)
This protocol describes the copper-catalyzed click chemistry reaction to attach biotin to the azide-functionalized protein.
Materials:
-
Azido-fucosylated protein from Protocol 1
-
Biotinylated Alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (1 mM in water)
-
Sodium Ascorbate solution (20 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Microcentrifuge tubes
Procedure:
-
To the 25 µL reaction mixture from Protocol 1, add the following click chemistry reagents in the specified order.
-
Biotinylated Alkyne: 5 µL of a 1 mM solution
-
Copper(II) Sulfate: 5 µL of a 1 mM solution
-
Sodium Ascorbate: 5 µL of a 20 mM solution
-
-
(Optional) If working with live cells or sensitive proteins, the use of a copper-chelating ligand such as THPTA is recommended to improve reaction efficiency and reduce copper-induced damage.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1 hour.
-
The biotinylated protein is now ready for downstream analysis, such as SDS-PAGE and Western blotting with a streptavidin-HRP conjugate, or purification using streptavidin-coated beads.
Mandatory Visualizations
Caption: Experimental workflow for in vitro enzymatic labeling.
Caption: Chemoenzymatic labeling pathway.
Caption: Logical relationship of the labeling process.
References
Application Notes and Protocols for GDP-FAzP4Biotin in Fluorescence Microscopy
Disclaimer: Publicly available data on the specific properties and protocols for GDP-FAzP4Biotin are limited. The following application notes and protocols are based on established methodologies for similar biotinylated and fluorescent nucleotide analogs used in the study of small GTPases. Researchers should optimize these protocols for their specific experimental context.
Application Notes
This compound is a specialized chemical probe designed for investigating the localization and interaction of small GTP-binding proteins (GTPases). Its structure suggests a multi-functional tool for researchers in cell biology and drug discovery. The molecule consists of three key components:
-
Guanosine Diphosphate (GDP): This core component mimics the natural nucleotide that binds to small GTPases, locking them in their "inactive" state. By introducing this analog, researchers can trace the location and dynamics of GTPases that are not currently engaged in downstream signaling.
-
Biotin: This vitamin has an exceptionally high affinity for the protein streptavidin. This allows for highly specific and robust detection or purification. In fluorescence microscopy, streptavidin conjugated to a bright fluorophore can be used to visualize the location of the this compound probe after it has been introduced into cells and has bound to GTPases.
-
FAzP Moiety: The precise nature of the "FAzP" group is not broadly documented in scientific literature, suggesting it may be a proprietary component. Based on common chemical biology nomenclature, "Az" often refers to an azido group, which is a key component in bioorthogonal "click chemistry" reactions. "F" could denote a fluorophore or a fluorine atom, and "P" might indicate a phenyl group or a photoactivatable "caged" group. If "FAzP" is a fluorophore, it would allow for direct visualization of the probe. If it is a photoactivatable group, it would offer researchers precise temporal and spatial control over the probe's activity or visualization.
The primary application of this compound is in the study of the GTPase cycle. Small GTPases act as molecular switches in a vast array of cellular processes, including signal transduction, cytoskeletal regulation, and vesicle transport.[1][2][3] They are "on" when bound to Guanosine Triphosphate (GTP) and "off" when bound to GDP. The transition between these states is tightly regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[4] By using a non-hydrolyzable GDP analog like this compound, scientists can effectively trap and visualize the inactive population of a specific GTPase, providing insights into its regulation and subcellular distribution.
Quantitative Data
Specific quantitative data for this compound is not available in the public domain. The following table provides representative data for a generic fluorescently labeled GDP analog and biotin-streptavidin interactions, which can serve as a reference for experimental design.
| Parameter | Representative Value | Notes |
| Excitation Wavelength (λex) | 488 nm | Hypothetical value for a green-emitting fluorophore that could be part of the FAzP moiety or a secondary label. |
| Emission Wavelength (λem) | 520 nm | Hypothetical value for a green-emitting fluorophore. |
| Binding Affinity (Kd) to GTPase | 10 - 100 nM | Typical affinity for GDP analogs to small GTPases. |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | One of the strongest known non-covalent biological interactions. |
| Fluorescence Lifetime (τ) | 1 - 4 ns | Typical range for common fluorophores used in microscopy. |
Signaling Pathway and Experimental Workflows
GTPase Activation Cycle
Small GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is regulated by GEFs, which promote the exchange of GDP for GTP, and GAPs, which enhance the intrinsic GTP hydrolysis activity of the GTPase.
Caption: The regulatory cycle of small GTPases.
Experimental Workflow: Fluorescence Microscopy
This workflow outlines the general steps for labeling and visualizing inactive GTPases within fixed cells using this compound and a fluorescent streptavidin conjugate.
Caption: Workflow for intracellular labeling and imaging.
Experimental Protocols
Protocol 1: In Situ Labeling of Inactive GTPases for Fluorescence Microscopy
This protocol describes the introduction of this compound into cultured cells to label the pool of GDP-bound GTPases, followed by visualization with a fluorescent streptavidin conjugate.
Materials:
-
This compound
-
Cultured cells on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 25 mM HEPES pH 7.4, 125 mM Potassium Acetate, 2.5 mM Magnesium Acetate, 1 mM DTT, 50 µg/mL Digitonin)
-
Wash Buffer (Permeabilization buffer without digitonin)
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on sterile glass coverslips.
-
Permeabilization: Gently wash the cells with PBS. Permeabilize the cells by incubating with Permeabilization Buffer for 5 minutes at room temperature. This step is critical for introducing the nucleotide analog into the cytosol.
-
Probe Loading: Dilute this compound to a final concentration of 1-10 µM in Wash Buffer. Remove the permeabilization buffer and incubate the cells with the this compound solution for 30 minutes at 37°C.
-
Wash: Aspirate the probe solution and wash the cells three times with Wash Buffer to remove any unbound this compound.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Quenching and Blocking: Wash the cells twice with PBS. To reduce non-specific binding of the streptavidin conjugate, incubate the cells in Blocking Buffer for 30 minutes.
-
Streptavidin Staining: Dilute the fluorescently labeled streptavidin in Blocking Buffer (e.g., 1:500 dilution). Incubate the fixed and blocked cells with the streptavidin solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound streptavidin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Allow the mounting medium to cure.
-
Microscopy: Visualize the samples using a fluorescence microscope equipped with appropriate filters for DAPI and the chosen fluorophore on the streptavidin conjugate.
Protocol 2: Biotin-Based Pull-Down Assay for Identifying Interacting Proteins
This protocol uses the biotin tag on this compound to isolate and identify proteins that interact with the inactive form of a GTPase of interest from a cell lysate.
Materials:
-
Cell lysate from cells overexpressing a GTPase of interest
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors)
-
Wash Buffer (Lysis buffer with reduced detergent, e.g., 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from cells of interest using an appropriate lysis buffer. Clarify the lysate by centrifugation.
-
Lysate Loading: Incubate the cell lysate with 10-50 µM this compound for 1 hour at 4°C with gentle rotation to allow the probe to bind to GTPases.
-
Bead Preparation: While the lysate is incubating, wash the streptavidin-magnetic beads three times with Lysis Buffer according to the manufacturer's instructions.
-
Complex Capture: Add the washed streptavidin beads to the lysate and incubate for 2 hours at 4°C with gentle rotation. The biotinylated GTPase-probe complexes will bind to the beads.
-
Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three to five times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can then be visualized by Coomassie staining or analyzed by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for unbiased identification of novel interactors.
Caption: Workflow for a biotin-based pull-down assay.
References
- 1. Visualization of small GTPase activity with fluorescence resonance energy transfer-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of small GTPase activity with fluorescence resonance energy transfer-based biosensors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. liverpool.portals.in-part.com [liverpool.portals.in-part.com]
Application Notes and Protocols: Metabolic Labeling of Cells with a GDP-FAzP4Biotin Precursor
Introduction
Metabolic glycoengineering is a powerful technique for probing the structure and function of glycoproteins, which play critical roles in cell signaling, immune responses, and disease progression. Fucosylation, the addition of fucose to glycans, is a key post-translational modification involved in these processes. The study of fucosylated glycoproteins has been advanced by the use of fucose analogs that can be metabolically incorporated into cellular glycans.
This document provides detailed protocols for the use of GDP-FAzP4Biotin, a specialized precursor for the metabolic labeling of fucosylated glycoproteins.[1] Unlike methods that rely on the cellular salvage pathway to process modified fucose sugars, this compound is a GDP-fucose analog that can be directly utilized by fucosyltransferases (FUTs) within the Golgi apparatus.[2][3] This approach bypasses the potential enzymatic bottlenecks of the salvage pathway, leading to efficient and direct incorporation of a biotin tag onto newly synthesized glycans.[1][2] The "FAzP4" component likely refers to a specialized linker connecting fucose to biotin.
The direct biotinylation of fucosylated proteins enables a range of applications, from the straightforward detection and enrichment of these proteins to their use as bait in proximity labeling studies to identify binding partners and characterize their molecular environment. These application notes are intended for researchers, scientists, and drug development professionals seeking to utilize this advanced metabolic labeling technique.
Principle of the Method
Cells have two main pathways for producing GDP-L-fucose, the universal donor for fucosyltransferases: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which converts free fucose from the extracellular environment into GDP-fucose. Metabolic labeling often exploits the salvage pathway. However, the enzymes in this pathway may not efficiently process modified fucose analogs.
The use of a pre-formed GDP-fucose analog like this compound circumvents the need for the salvage pathway. When introduced into cells, this compound is transported into the Golgi apparatus where fucosyltransferases transfer the fucose-linker-biotin moiety directly onto acceptor glycans on nascent proteins. The resulting biotinylated glycoproteins can then be detected, enriched, or used in pulldown assays using streptavidin-based affinity purification.
Caption: Fucosylation pathways and the direct labeling strategy.
Applications
-
Identification of Fucosylated Glycoproteins: Enables the specific enrichment of fucosylated proteins from cell lysates for identification by mass spectrometry.
-
Monitoring Fucosylation Dynamics: Allows for the study of changes in protein fucosylation in response to cellular stimuli, disease states, or drug treatment.
-
Proximity Labeling of Interacting Proteins: Biotinylated glycoproteins can serve as "bait" to capture interacting proteins, which can then be identified by proteomics. This helps to elucidate the functional environment of specific glycoproteins.
-
Validation of Fucosyltransferase Activity: Can be used as a tool to measure the activity of specific fucosyltransferases in situ.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound. Optimization may be required for different cell types (e.g., suspension cells) and experimental goals.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stored as per manufacturer's instructions)
-
A suitable delivery reagent for nucleotide sugars (e.g., a cell-permeabilizing agent like streptolysin O, or a specialized transfection reagent)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the normal growth medium with the chosen delivery reagent and this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 10-50 µM is recommended.
-
Cell Permeabilization and Labeling:
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C in a CO2 incubator. The incubation time should be optimized based on the turnover rate of the glycoproteins of interest.
-
-
Cell Harvest:
-
After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated precursor.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (see Protocol 2) or harvest them by scraping into PBS for downstream processing.
-
Protocol 2: Enrichment of Biotinylated Proteins
This protocol outlines the procedure for capturing biotinylated proteins from cell lysates using streptavidin-conjugated magnetic beads.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., 1% SDS in PBS, 6 M Urea, or other stringent buffers)
-
Elution Buffer (e.g., 2X Laemmli sample buffer with 2-4 mM biotin)
-
Magnetic stand
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Bead Preparation: Wash the streptavidin magnetic beads three times with lysis buffer according to the manufacturer's protocol.
-
Affinity Capture: Add an equal amount of protein lysate (e.g., 1-2 mg) to the prepared beads. Incubate for 1-2 hours at room temperature or overnight at 4°C on a rotator.
-
Washing:
-
Place the tubes on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers. For example:
-
2 washes with lysis buffer.
-
2 washes with 1 M KCl.
-
2 washes with 0.1 M Na2CO3.
-
2 washes with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
2 final washes with lysis buffer.
-
-
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling at 95-100°C for 10 minutes.
-
Analysis: Use the eluted proteins for downstream analysis such as Western blotting or sample preparation for mass spectrometry.
Caption: Experimental workflow for metabolic labeling and enrichment.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in a clear, tabular format to facilitate comparison between different experimental conditions.
| Table 1: Summary of Identified Proteins from a Proximity Labeling Experiment | |||
| Protein ID (UniProt) | Gene Name | Description | Fold Enrichment (vs. Control) |
| Example: P01234 | Example: ITGA2 | Integrin alpha-2 | 15.2 |
| ... | ... | ... | ... |
Proximity Labeling Application
The biotin tag incorporated via this compound is located on the glycan portion of a glycoprotein. While this tag itself is not reactive like the radicals generated by APEX or TurboID, the biotinylated glycoprotein can be used as a stable "bait" to isolate its interaction partners under native or cross-linked conditions. After cell lysis, the entire protein complex centered around the biotinylated glycoprotein can be pulled down with streptavidin beads.
Caption: Principle of proximity capture using a biotinylated glycoprotein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling detected | Inefficient delivery of this compound into cells. | Optimize the concentration and type of delivery reagent. Increase incubation time. |
| Low expression or activity of fucosyltransferases in the cell line. | Use a cell line known to have high fucosylation activity. Confirm FUT expression by qPCR or Western blot. | |
| High background in pulldown | Insufficient washing of beads. | Increase the number and stringency of wash steps. Include detergents (SDS, Triton X-100) in wash buffers. |
| Endogenous biotinylated proteins are being co-purified. | Perform a pre-clearing step by incubating the lysate with streptavidin beads before adding the "bait" sample. | |
| Poor protein elution | Inefficient competition by free biotin. | Increase the concentration of free biotin in the elution buffer. Boil for a longer duration. Consider on-bead digestion for mass spectrometry. |
References
Troubleshooting & Optimization
Technical Support Center: GDP-FAzP4Biotin Labeling Experiments
Welcome to the technical support center for GDP-FAzP4Biotin labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound labeling experiments in a question-and-answer format.
Issue 1: Low or No Biotin Labeling Signal
Q: I am not observing any signal, or a very weak signal, after my labeling experiment and detection with streptavidin. What are the possible causes and solutions?
A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
-
Experimental Workflow for Troubleshooting Low Signal
A step-by-step workflow to diagnose the cause of low signal.
Possible Causes and Solutions:
Potential Cause Recommended Action Inactive this compound Ensure proper storage of this compound according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles. Test with a fresh aliquot. Inefficient Loading of GTPase Optimize the loading of your target small GTPase with this compound. This may involve adjusting incubation time, temperature, or the molar ratio of the probe to the protein. Consider using a nucleotide exchange factor (GEF) to facilitate GDP/GTP exchange. Degraded Click Chemistry Reagents Prepare fresh solutions of the copper (I) catalyst, ligand (e.g., TBTA or THPTA), and reducing agent (e.g., sodium ascorbate) immediately before use. Oxidized reagents will lead to reaction failure. Suboptimal Click Reaction Conditions Ensure the reaction buffer is compatible with click chemistry (e.g., avoid Tris buffers which can chelate copper). Optimize the concentrations of all reaction components. Ineffective Detection Reagent Confirm the activity of your streptavidin-conjugate (e.g., streptavidin-HRP or streptavidin-fluorophore). Use a positive control (e.g., biotinylated BSA) to validate the detection step. Insufficient Protein Amount Ensure you are using an adequate amount of the target protein in your assay. Perform a protein quantification assay (e.g., BCA) on your sample.
Issue 2: High Background Signal
Q: My blots/images show a high background, making it difficult to discern the specific signal. How can I reduce this?
A: High background can obscure your results and is often due to non-specific binding of reagents.
-
Logical Tree for High Background Troubleshooting
Troubleshooting high background by identifying and addressing potential causes.
Possible Causes and Solutions:
Potential Cause Recommended Action Non-specific binding of this compound Perform a competition assay by pre-incubating your protein sample with an excess of unlabeled GDP or a non-hydrolyzable GTP analog (e.g., GTPγS) before adding this compound. A significant decrease in signal will confirm specific binding. Non-specific binding of streptavidin conjugate Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and/or the duration of the blocking step. The inclusion of a mild detergent like Tween-20 in the blocking and wash buffers can also help. Insufficient Washing Increase the number and duration of wash steps after incubation with the streptavidin conjugate to remove unbound reagent. Endogenous Biotin If working with cell lysates, be aware of endogenous biotinylated proteins. Consider using an avidin/biotin blocking kit if high background persists.
Issue 3: Non-Specific Binding to Other Proteins
Q: I am observing multiple bands/signals in addition to my protein of interest. How can I ensure the labeling is specific?
A: Non-specific labeling can arise from reactive intermediates or off-target interactions.
-
Strategies to Mitigate Non-Specific Binding
A summary of approaches to improve the specificity of labeling.
Possible Causes and Solutions:
Potential Cause Recommended Action High Concentration of Labeling Reagent Titrate the concentration of this compound to find the optimal balance between specific labeling and non-specific background. Reaction with other Nucleotide-Binding Proteins The use of a competition assay with unlabeled GDP/GTP is crucial to demonstrate that the labeling is occurring at the intended nucleotide-binding pocket. "Sticky" Proteins in Lysate If working with complex protein mixtures, consider immunoprecipitating your target protein first, followed by labeling.
Experimental Protocols
Protocol 1: General Labeling of a Small GTPase with this compound
This protocol provides a general workflow for labeling a purified small GTPase.
-
Nucleotide Exchange Reaction:
-
In a microcentrifuge tube, combine the purified small GTPase (e.g., 1-10 µM final concentration) with this compound (e.g., 5-20 fold molar excess) in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
To facilitate nucleotide exchange, 5 mM EDTA can be added and the reaction incubated at 30°C for 30 minutes.
-
Stop the exchange reaction by adding MgCl₂ to a final concentration of 10 mM.
-
-
Removal of Unbound Probe:
-
Remove excess, unbound this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.
-
-
Click Chemistry Reaction:
-
To the labeled protein, add the azide-functionalized reporter molecule (e.g., a fluorescent dye-azide or biotin-azide) at a 2-10 fold molar excess.
-
Add a freshly prepared solution of a copper (I) catalyst and a stabilizing ligand (e.g., 1 mM CuSO₄ with 5 mM TBTA or THPTA).
-
Initiate the reaction by adding a fresh solution of a reducing agent (e.g., 5 mM sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis:
-
The biotin-labeled protein can be analyzed by SDS-PAGE and Western blot using a streptavidin-HRP conjugate.
-
Protocol 2: Competition Assay for Specificity
-
Set up two parallel reactions as described in Protocol 1.
-
In the "competition" tube, pre-incubate the purified GTPase with a 100-fold molar excess of unlabeled GDP or GTPγS for 15-30 minutes at room temperature before adding this compound.
-
Proceed with the labeling and detection steps for both tubes.
-
A significant reduction in the signal in the "competition" tube compared to the control tube indicates specific labeling.
Quantitative Data Summary
While specific efficiencies can vary greatly depending on the protein and experimental conditions, the following table provides representative data from similar bioconjugation experiments to serve as a general guideline.
| Parameter | Typical Range | Notes |
| Labeling Efficiency | 10 - 70% | Highly dependent on the accessibility of the nucleotide-binding pocket and the efficiency of the nucleotide exchange.[1] |
| Signal-to-Noise Ratio | 3:1 to >100:1 | Dependent on the detection method, background levels, and labeling efficiency. Optimization of blocking and washing steps is critical. |
| Limit of Detection | fmol to pmol range | Varies with the specific GTPase and the sensitivity of the detection system.[1] |
Signaling Pathway Diagrams
This compound is a valuable tool for studying the activity of small GTPases, which are key regulators of numerous cellular signaling pathways. Below are simplified diagrams of major pathways involving Ras, Rho, and Arf family GTPases.
-
Ras Signaling Pathway
-
Rho Family GTPase Signaling
A key pathway for cytoskeletal regulation mediated by Rho GTPases.
-
Arf GTPase Signaling in Vesicular Transport
The role of Arf GTPases in initiating vesicle formation for intracellular transport.
References
Technical Support Center: Optimizing GDP-FAzP4Biotin Reaction Efficiency
Welcome to the technical support center for GDP-FAzP4Biotin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
This compound is a photo-affinity probe designed for identifying and studying guanosine nucleotide-binding proteins. It incorporates a Guanosine Diphosphate (GDP) moiety for targeting GDP/GTP binding sites, a photo-reactive aryl azide group for UV-light-induced covalent crosslinking to the target protein, and a biotin tag for the subsequent enrichment and detection of the labeled proteins.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation Signal | Inefficient Photoactivation: Insufficient UV irradiation time or intensity. Incorrect UV wavelength. | Optimize UV irradiation time (start with 5-15 minutes) and intensity. Ensure you are using a UV lamp with an appropriate wavelength for aryl azide activation (typically 350-365 nm).[1][2] Position the UV lamp as close as possible to the sample without causing excessive heating.[3] |
| Quenching of the Reactive Nitrene: Presence of quenching agents in the buffer. | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) as they can reduce the azide group. | |
| Hydrolysis of this compound: Instability of the probe in the experimental buffer. | Prepare the probe solution immediately before use. Avoid prolonged storage in aqueous buffers. | |
| Low Probe Concentration: Insufficient concentration of this compound to achieve detectable labeling. | Perform a concentration titration of the probe to find the optimal concentration that gives a good signal-to-noise ratio. | |
| Target Protein Not Expressed or Inactive: The target G-protein is not present or is in a conformation that does not bind GDP. | Confirm the expression and activity of your target protein using a validated method (e.g., Western blot, activity assay). | |
| High Background/Non-Specific Binding | Probe Concentration Too High: Excess probe can lead to non-specific crosslinking to abundant proteins. | Reduce the concentration of this compound.[4] |
| Excessive UV Irradiation: Prolonged UV exposure can increase non-specific crosslinking. | Reduce the UV irradiation time. Perform a time-course experiment to find the optimal exposure time. | |
| Non-specific Binding to Purification Resin: The biotinylated proteins or the probe itself may bind non-specifically to the streptavidin resin. | Pre-clear the lysate with unconjugated beads before adding streptavidin beads. Increase the stringency of the wash buffers (e.g., increase salt concentration or add a mild detergent). | |
| Probe Aggregation: The probe may form aggregates that trap proteins non-specifically. | Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the reaction buffer. | |
| Protein Precipitation After Labeling | Over-biotinylation: Excessive labeling can alter the protein's properties and lead to precipitation. | Reduce the concentration of the probe or the UV irradiation time. |
| Change in Protein pI: Modification of amino acid residues can alter the protein's isoelectric point, causing it to precipitate at the buffer's pH. | Adjust the pH of the buffer or perform the experiment in a different buffer system. | |
| Difficulty in Identifying Crosslinked Peptides by Mass Spectrometry | Low Abundance of Crosslinked Peptides: The crosslinking efficiency may be low, resulting in a small amount of the desired product. | Enrich for biotinylated proteins before digestion and mass spectrometry analysis. |
| Complex Fragmentation Spectra: The crosslinker can complicate the fragmentation pattern of the peptides. | Use specialized software designed for the analysis of crosslinked peptides. Consider using MS-cleavable versions of the probe if available. | |
| Crosslinked Peptide is Too Large or Hydrophobic: The modified peptide may not be readily detectable by mass spectrometry. | Try different proteases or a combination of proteases to generate a variety of peptides for analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the intended reaction mechanism for this compound?
A1: this compound is a photo-affinity label. The GDP portion of the molecule acts as a recognition element, guiding the probe to the GDP/GTP binding sites of proteins. Upon exposure to UV light (typically 350-365 nm), the aryl azide group is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with nearby amino acid residues in the protein's binding pocket, effectively crosslinking the probe to its target. The biotin tag then allows for the detection and purification of the labeled protein.
Q2: What are the critical parameters to consider when designing a photo-affinity labeling experiment with this compound?
A2: The most critical parameters are:
-
Probe Concentration: Should be optimized to maximize specific labeling while minimizing non-specific binding.
-
UV Irradiation: The wavelength, intensity, and duration of UV exposure must be carefully controlled to ensure efficient activation of the probe without damaging the protein.
-
Buffer Composition: The buffer should be compatible with both the target protein and the photo-affinity probe. Avoid components that can quench the reactive nitrene (e.g., thiols).
-
Controls: Proper controls are essential for data interpretation. These should include samples without the probe, samples without UV irradiation, and competition experiments with an excess of unlabeled GDP or GTP.
Q3: How can I confirm that my protein of interest has been successfully biotinylated?
A3: Successful biotinylation can be confirmed using several methods:
-
Western Blot: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using streptavidin conjugated to an enzyme (like HRP) or a fluorophore.
-
Dot Blot: A simpler method where the protein sample is directly spotted onto a membrane and probed with streptavidin-HRP.
-
Gel Shift Assay: Covalent modification of the protein with this compound will increase its molecular weight, which can be observed as a shift in its migration on an SDS-PAGE gel.
-
Mass Spectrometry: This is the most definitive method and can identify the specific site of crosslinking on the protein.
Q4: What are the best practices for purifying proteins labeled with this compound?
A4: The high affinity of the biotin-streptavidin interaction is ideal for purification.
-
Enrichment: Use streptavidin-coated magnetic beads or agarose resin to capture the biotinylated proteins from the cell lysate or reaction mixture.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins. The stringency of the wash buffer can be optimized by adjusting salt and detergent concentrations.
-
Elution: Eluting the biotinylated protein from the streptavidin resin can be challenging due to the strong interaction. Options include:
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer is a common method for subsequent analysis by Western blot or mass spectrometry.
-
Competitive Elution: Using a high concentration of free biotin can elute the labeled protein under milder conditions, but this is often inefficient with standard streptavidin.
-
Cleavable Linkers: If using a probe with a cleavable linker, elution can be achieved by adding the appropriate cleavage reagent.
-
Q5: Can I use this compound in live cells?
A5: Yes, photo-affinity probes are often designed to be cell-permeable, allowing for the labeling of target proteins in their native cellular environment. However, you will need to optimize the probe concentration and incubation time to ensure sufficient cellular uptake and target engagement. It is also important to assess cell viability after UV irradiation to ensure the experimental conditions are not overly cytotoxic.
Experimental Protocols
General Protocol for Photo-Affinity Labeling of a Purified G-Protein
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO). Store in small aliquots at -20°C or -80°C, protected from light.
-
Prepare a reaction buffer compatible with your target protein (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂). Avoid buffers containing primary amines (like Tris) if the probe has an NHS-ester group for conjugation, and avoid thiols.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your purified G-protein (at a concentration of 1-10 µM) with this compound (final concentration of 1-50 µM). The optimal ratio of probe to protein should be determined empirically.
-
For competition controls, pre-incubate the protein with a 100-fold molar excess of unlabeled GDP or GTP for 15-30 minutes before adding this compound.
-
Incubate the reaction mixture on ice or at 4°C for 30-60 minutes in the dark to allow for binding of the probe to the protein.
-
-
UV Crosslinking:
-
Place the tubes on ice, open the caps, and irradiate with a UV lamp (350-365 nm) from a distance of 1-5 cm for 5-15 minutes.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted probe, add a quenching buffer containing a primary amine (e.g., Tris-HCl to a final concentration of 20-50 mM) if compatible with downstream applications. Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate for detection.
-
Visualizations
Signaling Pathway: G-Protein Activation and Targeting by this compound
Caption: G-protein signaling and photo-affinity labeling workflow.
Experimental Workflow: Photo-Affinity Labeling and Analysis```dot
Caption: Troubleshooting guide for low biotinylation signal.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GDP-FAzP4Biotin Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GDP-FAzP4Biotin to label and study GTP-binding proteins (G-proteins).
Troubleshooting Guide: High Background Labeling
High background is a common issue in this compound pull-down experiments, often stemming from non-specific binding of proteins to the streptavidin resin or the biotinylated probe. The following guide provides a systematic approach to identifying and mitigating these issues.
Problem: High background in streptavidin pull-down assay.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Non-specific binding to streptavidin beads | Pre-clear lysate: Before adding the biotinylated probe, incubate the cell lysate with unconjugated streptavidin beads to remove proteins that non-specifically bind to the beads themselves.[1][2][3][4][5] |
| Optimize blocking: Increase the concentration or incubation time of the blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Ensure the BSA is biotin-free. | |
| Insufficient washing | Increase wash stringency: Increase the number of wash steps (e.g., from 3 to 5) and/or the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions. |
| Add detergents: Include non-ionic detergents like Tween-20 or Triton X-100 (0.05-0.1%) in the wash buffers to reduce hydrophobic interactions. | |
| Issues with the this compound probe | Titrate probe concentration: Use the lowest concentration of the probe that still provides a detectable signal to minimize off-target labeling. |
| Ensure probe integrity: Aggregated probe can lead to non-specific binding. Centrifuge the probe solution before use to pellet any aggregates. | |
| Endogenous biotinylated proteins | Use a negative control: Perform a pull-down with lysate from cells that have not been treated with this compound to identify naturally biotinylated proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in a this compound pull-down experiment?
A1: The most common sources of high background are non-specific binding of proteins to the streptavidin beads, insufficient washing to remove unbound proteins, and interactions with endogenously biotinylated proteins within the cell lysate.
Q2: How can I be sure that the proteins I've pulled down are specifically interacting with my this compound-labeled G-protein?
A2: The use of proper controls is critical. A key negative control is to perform the pull-down assay with lysate that has not been labeled with this compound. Any proteins identified in this control are likely binding non-specifically to the beads. Additionally, a competition assay, where an excess of non-biotinylated GDP is added, can help to confirm specificity.
Q3: What are the recommended concentrations for blocking agents like BSA?
A3: A common starting concentration for BSA as a blocking agent is 1-5%. However, this may need to be optimized for your specific cell type and lysate concentration. It is crucial to use biotin-free BSA to avoid interference with the streptavidin-biotin interaction.
Q4: Can I use milk as a blocking agent?
A4: It is generally not recommended to use milk as a blocking agent in biotin-streptavidin based assays because milk contains endogenous biotin, which will bind to the streptavidin beads and interfere with the pull-down of your biotinylated protein of interest.
Q5: How do I choose the right wash buffer conditions?
A5: The stringency of the wash buffer should be optimized for your specific protein interaction. Start with a base buffer (e.g., PBS or Tris-buffered saline) containing a moderate salt concentration (e.g., 150 mM NaCl) and a non-ionic detergent (e.g., 0.1% Tween-20). If high background persists, you can increase the salt concentration (e.g., up to 500 mM NaCl) to reduce ionic interactions and/or try a different detergent.
Experimental Protocols
Protocol 1: Labeling of G-proteins with this compound in Cell Lysate
-
Cell Lysis: Lyse cells in a buffer appropriate for maintaining G-protein stability, supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Labeling Reaction: Incubate the cell lysate with an optimized concentration of this compound for a specified time at 4°C with gentle rotation.
-
Quenching (Optional): The reaction can be stopped by adding an excess of free GDP.
Protocol 2: Streptavidin Pull-Down of Biotinylated G-proteins
-
Bead Preparation: Wash streptavidin-coated magnetic or agarose beads with a suitable wash buffer.
-
Blocking: Block the beads with a biotin-free blocking agent like 1% BSA in wash buffer for 1 hour at 4°C.
-
Pre-clearing Lysate (Recommended): Add a small aliquot of blocked, unconjugated beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Incubation: Add the this compound-labeled lysate to the blocked streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with an optimized wash buffer (e.g., TBS with 150-500 mM NaCl and 0.1% Tween-20).
-
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer for western blot analysis).
Data Presentation
Table 1: Example of Quantitative Data for Optimizing Wash Conditions
| Wash Buffer Condition | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 150 mM NaCl, 0.1% Tween-20 | 12,500 | 2,500 | 5.0 |
| 300 mM NaCl, 0.1% Tween-20 | 11,800 | 1,200 | 9.8 |
| 500 mM NaCl, 0.1% Tween-20 | 10,500 | 800 | 13.1 |
| 150 mM NaCl, 0.5% Tween-20 | 11,000 | 1,000 | 11.0 |
Visualizations
Signaling Pathway Diagrams
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that activate intracellular signaling pathways through heterotrimeric G-proteins. This compound is a tool to study the inactive state of these G-proteins. The major G-protein signaling pathways are summarized below.
References
GDP-FAzP4Biotin stability and storage issues
Welcome to the technical support center for GDP-FAzP4Biotin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and proper handling of this important research tool.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and functionality of this compound. Based on general guidelines for similar compounds, the following storage conditions are recommended:
-
Lyophilized Powder:
-
Store at -20°C for long-term storage (up to 3 years).
-
Store at 4°C for short-term storage (up to 2 years).
-
-
In Solvent:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Important: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I reconstitute lyophilized this compound?
A2: To reconstitute lyophilized this compound, use a high-quality, sterile solvent appropriate for your experimental needs, such as sterile water or a suitable buffer (e.g., Tris-HCl, HEPES). Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the calculated volume of solvent to achieve the desired stock concentration, and gently vortex to dissolve the powder completely.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in aqueous buffers?
A4: The stability of this compound in aqueous solutions will depend on the pH, temperature, and presence of nucleases. The phosphate backbone of GDP can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For optimal stability, prepare fresh solutions for each experiment or store aliquots at -80°C for no longer than 6 months. Thawed aliquots may be kept at 4°C for up to two weeks.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| Lyophilized Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
| Thawed Aliquot | 4°C | Up to 2 weeks |
Troubleshooting Guides
High background and low signal are common issues in assays utilizing biotinylated probes. The following guide provides a systematic approach to troubleshooting experiments with this compound.
Issue 1: High Background Signal / Non-Specific Binding
| Potential Cause | Troubleshooting Step | Rationale |
| Electrostatic Interactions | Increase the salt concentration in your binding and wash buffers (e.g., 100-200 mM NaCl or KCl). | Higher ionic strength can disrupt non-specific electrostatic interactions between the negatively charged phosphate groups of this compound and positively charged surfaces. |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your wash buffers. | Detergents can help to block hydrophobic surfaces and reduce non-specific binding. |
| Insufficient Blocking | Pre-treat plates or beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein for an adequate amount of time. | Blocking agents saturate non-specific binding sites on the solid phase, preventing the biotinylated probe from adhering non-specifically. |
| Probe Concentration Too High | Titrate the concentration of this compound to find the optimal concentration that gives a good signal-to-noise ratio. | Excess probe can lead to increased non-specific binding. |
Issue 2: Low or No Specific Signal
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded this compound | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. | The compound may have degraded due to improper storage or handling. |
| Suboptimal Buffer Conditions | Ensure the pH of your assay buffer is within the optimal range for your target protein (typically pH 7.0-8.0). | pH can affect both the stability of the probe and the activity of the target protein. |
| Incorrect Divalent Cation Concentration | Optimize the concentration of Mg²⁺ in your assay buffer. Mg²⁺ is often crucial for the binding of nucleotides to G-proteins. | The affinity of G-proteins for nucleotides is highly dependent on the presence and concentration of divalent cations. |
| Inactive Protein | Verify the activity of your purified G-protein or GPCR preparation using a known active ligand or a different assay. | The protein of interest may be inactive or denatured. |
Experimental Protocols
Key Experiment: GPCR-Mediated G-Protein Activation Assay
This protocol outlines a general procedure for a non-radioactive, fluorescence-based assay to measure the activation of a G-protein by a GPCR using this compound.
Materials:
-
Purified GPCR and G-protein heterotrimer (Gαβγ)
-
This compound
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Europium)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20
-
GPCR agonist
-
GTPγS (for non-specific binding control)
-
Streptavidin-coated microplates
Methodology:
-
Prepare Reagents: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mM. Prepare working solutions of GPCR, G-protein, agonist, and streptavidin-fluorophore in Assay Buffer.
-
Incubate GPCR and G-protein: In the wells of a streptavidin-coated microplate, add the purified GPCR and G-protein. Incubate for 1-2 hours at room temperature to allow for complex formation.
-
Ligand Stimulation: Add the GPCR agonist to the appropriate wells. For control wells, add buffer or an antagonist. Incubate for 30 minutes at room temperature to stimulate GDP release.
-
Add this compound: Add this compound to all wells at a final concentration of 10-100 nM (this should be optimized). Incubate for 1 hour at room temperature to allow binding to the G-protein.
-
Wash: Aspirate the solution and wash the wells three times with Wash Buffer to remove unbound this compound.
-
Detection: Add the streptavidin-conjugated fluorophore to each well and incubate for 30 minutes in the dark.
-
Read Plate: Read the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.
Visualizations
Caption: GPCR signaling cascade.
Caption: G-Protein activation assay workflow.
Caption: Troubleshooting decision tree.
Technical Support Center: GDP-FAzP4Biotin
Welcome to the technical support center for GDP-FAzP4Biotin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this biotinylated nucleotide analog.
Troubleshooting Guide: Improving this compound Solubility
Difficulty in dissolving this compound can be a significant hurdle in experimental workflows. The following guide provides a systematic approach to identify and resolve solubility issues.
Initial Assessment and Step-by-Step Solutions
If you are encountering poor solubility, consider the following factors and recommended actions. It is advisable to start with less harsh conditions (e.g., aqueous buffers) before proceeding to organic solvents to ensure the integrity of the compound and its compatibility with downstream applications.
Problem: this compound does not dissolve in aqueous buffer at the desired concentration.
Possible Causes and Solutions:
-
Suboptimal pH: The charge state of this compound can be influenced by pH, which in turn affects its solubility.
-
Solution: Prepare small test solutions at varying pH levels. For compounds like biotin, a slightly basic pH can improve solubility.[1] It is recommended to test a range from pH 7.5 to 8.5.
-
-
Low Temperature: The dissolution of many compounds is an endothermic process, and solubility can be enhanced at higher temperatures.
-
Solution: Gently warm the solution. Try incubating at 30-37°C. Avoid excessive heat, as it may degrade the molecule.
-
-
Insufficient Mixing: Inadequate agitation can lead to slow dissolution.
-
Solution: Vortex the solution for 1-2 minutes. If the compound still does not dissolve, continue with other methods.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be above the solubility limit of this compound in the chosen solvent.
-
Solution: If possible, lower the working concentration. Alternatively, prepare a highly concentrated stock solution using a different solvent and then dilute it into your aqueous experimental buffer.
-
Advanced Solubilization Techniques
If the initial steps do not yield a clear solution, more rigorous methods may be necessary.
1. Use of Organic Solvents:
For highly concentrated stock solutions, organic solvents can be effective.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving complex organic molecules.
-
Protocol:
-
Weigh the required amount of this compound.
-
Add a small volume of DMSO to the solid.
-
Vortex until the solid is completely dissolved.
-
For your experiment, dilute the DMSO stock solution into your final aqueous buffer. Ensure the final concentration of DMSO is low enough not to interfere with your biological system (typically <1%).
-
2. Use of a Basic Solution:
A slightly basic environment can deprotonate acidic functional groups, increasing the polarity and solubility of the molecule in aqueous solutions.[1]
-
Recommended Base: A dilute solution of sodium hydroxide (NaOH).
-
Protocol:
-
Add your aqueous buffer (e.g., water or PBS) to the solid this compound.
-
While stirring, add a small volume of a dilute NaOH solution (e.g., 0.1 M) dropwise until the compound dissolves.
-
Check and adjust the final pH of the solution to match your experimental requirements.
-
Solubility Data Summary
The following table summarizes the expected solubility of this compound in various solvents. Please note that these are approximate values and may vary based on the specific lot of the compound and experimental conditions.
| Solvent | Estimated Solubility | Recommended Stock Concentration |
| Water (neutral pH) | Low | < 1 mg/mL |
| PBS (pH 7.4) | Low | < 1 mg/mL |
| Water (pH 8.5) | Moderate | 1-5 mg/mL |
| DMSO | High | > 10 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: this compound has a molecular weight of 1087.94 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 10.88 mg.
-
Weigh the compound: Carefully weigh 10.88 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.
-
Mix thoroughly: Vortex the solution for 2-3 minutes until the solid is completely dissolved.
-
Store appropriately: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step decision tree for troubleshooting this compound solubility.
General Experimental Workflow for Using this compound
This diagram illustrates a typical experimental workflow involving the preparation and use of this compound.
Caption: A generalized workflow from preparation to analysis using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For the solid compound, it is recommended to store it under the conditions specified in the Certificate of Analysis, which is typically at -20°C.[3] Stock solutions should be stored at -20°C or -80°C.
Q2: Can I repeatedly freeze and thaw my this compound stock solution?
A2: It is generally not recommended to undergo multiple freeze-thaw cycles as this can lead to degradation of the compound. It is best to prepare single-use aliquots.
Q3: The final concentration of DMSO in my experiment is above 1%. Is this a problem?
A3: High concentrations of DMSO can be toxic to cells and may affect enzyme activity. The tolerance to DMSO varies between different cell types and assays. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental setup by running appropriate controls.
Q4: My this compound solution has a slight yellow tint. Is it still usable?
A4: A slight coloration does not necessarily indicate degradation. However, if you observe a significant color change or the presence of precipitate, it is advisable to prepare a fresh solution. If the problem persists, contact the supplier for technical support.
Q5: Are there any alternatives to DMSO for making a stock solution?
A5: While DMSO is a common choice, other organic solvents like N,N-dimethylformamide (DMF) could also be tested. However, compatibility with your experimental system must be verified. For some biotinylated nucleotides, preparation in a slightly basic aqueous buffer is also an option.
References
Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry for GDP-FAzP4Biotin
Welcome to the technical support center for optimizing the copper-catalyzed click chemistry ligation of GDP-FAzP4Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click reaction used for this compound?
The reaction at the core of labeling with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the terminal azide on the farnesyl pyrophosphate analog (FAzP) and an alkyne-modified target molecule. The copper(I) catalyst is essential for accelerating the reaction, which would otherwise require high temperatures and result in a mixture of products.[1][2] The reaction is highly specific and biocompatible when optimized, making it suitable for complex biological samples.[3][4][5]
Q2: Why is a copper(I)-stabilizing ligand necessary for this reaction?
In aqueous solutions, the catalytically active copper(I) is readily oxidized to the inactive copper(II) state. A stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), chelates the copper(I) ion, protecting it from oxidation and maintaining its catalytic activity. The ligand also serves to protect sensitive biomolecules from damage that can be caused by reactive oxygen species (ROS) generated during the reduction of Cu(II) to Cu(I) by agents like sodium ascorbate.
Q3: My reaction is showing low or no yield. What are the most common causes?
Low yields in CuAAC reactions can often be attributed to several factors:
-
Inactive Catalyst: The most frequent issue is the oxidation of the Cu(I) catalyst. This can be due to insufficient reducing agent, oxygen exposure, or the absence of a stabilizing ligand.
-
Reagent Quality: Degradation of the this compound or the alkyne-modified substrate can prevent the reaction. Ensure reagents are stored correctly and have not expired.
-
Copper Sequestration: Components in your reaction mixture, such as your target protein or buffer components (e.g., Tris, high concentrations of chloride), may chelate the copper catalyst, making it unavailable for the reaction.
-
Inaccessibility of Reactive Groups: The azide on this compound or the alkyne on your target molecule may be sterically hindered or buried within a hydrophobic pocket, preventing them from reacting.
Q4: Can I use a different reducing agent besides sodium ascorbate?
While sodium ascorbate is the most common and convenient reducing agent for generating Cu(I) in situ, alternatives exist. If your biomolecule is particularly sensitive to the reactive byproducts of ascorbate oxidation, hydroxylamine can be used. Alternatively, you can use a Cu(I) source directly, such as CuBr, but this requires stricter anaerobic conditions to prevent oxidation. TCEP was used in early protocols but is now generally avoided as it can interfere with the reaction by binding to copper and reducing the azide.
Q5: How can I purify my biotinylated protein after the click reaction?
Biotinylated proteins can be effectively purified using affinity chromatography with streptavidin- or avidin-coated resins. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove unreacted components. However, elution often requires harsh, denaturing conditions. For applications requiring the native protein structure, resins with modified avidin that allow for milder elution conditions, such as competitive elution with free biotin, are available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst (Cu(I)) Oxidation: Exposure to oxygen; insufficient reducing agent. 2. Copper Sequestration: Buffer components (Tris, high chloride) or the biomolecule itself are binding the copper. 3. Inaccessible Reactive Groups: Steric hindrance of the azide or alkyne. 4. Incorrect Reagent Order: Adding ascorbate to copper before the ligand can lead to catalyst precipitation. | 1. Ensure fresh sodium ascorbate solution is used. Degas solutions if necessary. Always use a protective ligand like THPTA. 2. Switch to a non-chelating buffer like HEPES or phosphate (if Cu is pre-mixed with ligand). Consider adding a sacrificial metal like Zn(II) to occupy binding sites on your biomolecule. Increase the concentration of the copper-ligand complex. 3. Try performing the reaction in the presence of a mild denaturant (e.g., DMSO) if your protein can tolerate it. 4. Always pre-mix the CuSO₄ and ligand before adding them to the reaction mixture containing the azide and alkyne. Add the sodium ascorbate last to initiate the reaction. |
| Protein Precipitation or Aggregation | 1. Reactive Oxygen Species (ROS): Generated by the reaction of Cu(II), ascorbate, and oxygen, leading to oxidative damage. 2. Ascorbate Byproducts: Dehydroascorbate can react with protein residues like lysine and arginine. 3. High Copper Concentration: Excess copper can cause some proteins to precipitate. | 1. Use a sufficient excess of the protective ligand (at least 5 equivalents relative to copper). 2. Add aminoguanidine to the reaction to scavenge reactive carbonyl byproducts of ascorbate oxidation. 3. Optimize the copper concentration; typically, 50-100 µM is effective. |
| High Background in Downstream Applications (e.g., Western Blot, Mass Spectrometry) | 1. Non-specific Binding: The biotinylated probe may non-specifically associate with other proteins or the purification resin. 2. Inefficient Removal of Excess Reagents: Residual biotin azide can lead to high background. | 1. Increase the stringency of the wash steps during the streptavidin purification (e.g., use buffers with higher salt concentration or mild detergents). 2. Ensure thorough purification after the click reaction, for example, by dialysis or size exclusion chromatography, before proceeding to affinity purification. |
| Formation of a Red/Purple Precipitate | Copper(I) Acetylide Formation: Some alkynes, particularly those with adjacent carboxylic acids like propiolic acid, can react with Cu(I) to form insoluble precipitates. | While less common with complex biomolecules, if your alkyne partner has such a structure, using a different solvent system (e.g., acetonitrile/water) or a different copper ligand might be necessary to keep the catalyst in solution. |
Recommended Reaction Parameters
The optimal conditions can vary depending on the specific biomolecules involved. The following table provides a validated starting point for optimization.
| Component | Recommended Concentration | Notes |
| This compound (Azide) | > 2 µM | The concentration of the limiting reagent should be as high as practically possible. |
| Alkyne-Substrate | 1.5 - 10 equivalents (relative to azide) | An excess of one reagent can drive the reaction to completion. |
| CuSO₄ | 50 - 250 µM | Maximal activity is often observed around 250 µM. Start with 100 µM. |
| Ligand (e.g., THPTA) | 5 equivalents (relative to CuSO₄) | A 5:1 ligand-to-copper ratio is recommended to protect the biomolecule and stabilize the catalyst. |
| Sodium Ascorbate | 5 mM | Should be prepared fresh. Added last to initiate the reaction. |
| Aminoguanidine (Optional) | 5 mM | Recommended to prevent side-reactions from ascorbate byproducts. |
| Buffer | HEPES or Phosphate Buffer (pH 7-7.5) | Avoid Tris and high concentrations (>0.2 M) of chloride. |
| Temperature | Room Temperature | Higher temperatures can be tested if the biomolecules are stable. |
| Reaction Time | 1 - 4 hours | Monitor progress if possible. The reaction is often complete within 1-2 hours. |
Experimental Protocols
Protocol 1: General Click Chemistry Labeling of an Alkyne-Modified Protein
This protocol provides a general workflow for the biotinylation of an alkyne-modified protein with this compound.
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
This compound: 5 mM in an appropriate buffer (e.g., DMSO or aqueous buffer, depending on solubility).
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Aminoguanidine: 100 mM in deionized water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in the specified order:
-
Your alkyne-modified protein in a suitable buffer (e.g., HEPES, pH 7.4).
-
This compound stock solution to the desired final concentration.
-
Aminoguanidine stock solution (final concentration ~5 mM).
-
Prepare the catalyst premix: In a separate tube, mix the required volume of 20 mM CuSO₄ and 50 mM THPTA (maintaining a 1:5 molar ratio of Cu:Ligand). Vortex briefly.
-
Add the catalyst premix to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
-
Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Reaction Quenching and Cleanup (Optional but Recommended):
-
The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Remove excess small-molecule reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Purification of Biotinylated Protein using Streptavidin Resin
This protocol outlines the steps for enriching the biotinylated protein after the click reaction.
-
Resin Preparation:
-
Wash streptavidin agarose resin two to three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Binding:
-
Add the cleaned-up reaction mixture containing the biotinylated protein to the washed streptavidin resin.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for binding.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS, high salt buffer, buffer with mild detergent).
-
-
Elution:
-
Denaturing Elution: Add 2X SDS-PAGE loading buffer containing biotin and boil for 5-10 minutes to elute the protein for analysis by Western blot or mass spectrometry.
-
Native Elution (if using appropriate resin): Use a buffer containing a high concentration of free biotin (e.g., 5 mM) to competitively elute the bound protein.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound click chemistry.
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.
Caption: Troubleshooting logic for low-yield click reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating GDP-FAzP4Biotin Labeling by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDP-FAzP4Biotin, a photo-activatable biotinylated GDP analog, with other methods for labeling and validating GTP-binding proteins. We will delve into the experimental protocols and supporting data to objectively assess its performance in identifying and quantifying these critical cellular regulators.
Guanine nucleotide-binding proteins (GTPases) act as molecular switches in a vast array of cellular signaling pathways. Their activity is tightly regulated by the binding of Guanosine Triphosphate (GTP) and its hydrolysis to Guanosine Diphosphate (GDP). The study of these proteins often requires specific labeling techniques to capture their transient activation states and identify their interacting partners. This compound emerges as a powerful tool for this purpose, enabling covalent modification and subsequent enrichment of GDP-binding proteins for mass spectrometry-based analysis.
The this compound Labeling Workflow
This compound is a chemical probe designed to specifically label GTPases in their inactive, GDP-bound state. Its structure incorporates three key features: a GDP moiety for specific binding to the nucleotide-binding pocket of GTPases, a photo-activatable fluoroazidophenyl group for covalent crosslinking, and a biotin tag for enrichment.
The general workflow for utilizing this compound involves introducing the probe to a biological sample (e.g., cell lysate), followed by UV irradiation to induce covalent crosslinking to interacting proteins. The biotinylated proteins are then enriched using streptavidin-based affinity purification, digested into peptides, and analyzed by mass spectrometry to identify the labeled proteins and pinpoint the sites of modification.
A Head-to-Head Comparison of Biotin Probes for Tagging GTP-Binding Proteins: GDP-FAzP4Biotin in Focus
For researchers, scientists, and drug development professionals, the precise and efficient labeling of GTP-binding proteins is paramount for unraveling their complex roles in cellular signaling and for the development of targeted therapeutics. The choice of biotin probe for these studies is a critical determinant of experimental success. This guide provides an objective comparison of GDP-FAzP4Biotin with other classes of biotin probes, supported by a summary of experimental data and detailed protocols.
Guanosine triphosphate (GTP)-binding proteins, or GTPases, act as molecular switches in a vast array of cellular processes, from signal transduction and protein synthesis to cell proliferation and migration. Their dysregulation is a hallmark of many diseases, including cancer. Biotin-labeling of these proteins enables their enrichment and subsequent identification and quantification through techniques such as western blotting and mass spectrometry. This guide focuses on comparing this compound, a putative photoaffinity probe, with two other major classes of biotin probes: acyl-phosphate reactive probes and click-chemistry compatible probes.
Performance Comparison: A Data-Driven Overview
| Feature | This compound (Photoaffinity Probe) | Acyl-Phosphate Probes (e.g., Desthiobiotin-GTP) | Click-Chemistry Probes (e.g., Azide/Alkyne-GDP) |
| Labeling Principle | UV-light induced covalent bond formation with nearby amino acid residues. | Covalent modification of conserved lysine residues in the nucleotide-binding pocket.[1] | Bio-orthogonal copper-catalyzed or copper-free click reaction with a corresponding reactive partner. |
| Specificity | High for the binding pocket, but potential for non-specific labeling of proximal proteins. | High for the nucleotide-binding site due to the reactivity with conserved lysines.[2][3] | Very high due to the bio-orthogonal nature of the reaction. |
| Labeling Efficiency | Generally lower than reactive probes and dependent on UV crosslinking efficiency. | High, as it relies on a direct chemical reaction.[2] | High, with fast reaction kinetics. |
| Workflow Complexity | Requires a UV-crosslinking step. | Relatively straightforward incubation. | Requires a two-step labeling process. |
| Cell Permeability | Can be designed to be cell-permeable for in-situ labeling. | Typically used with cell lysates. | Can be used in live cells with bio-orthogonal partners. |
| Cleavable Linker Option | Can be synthesized with a cleavable linker. | Commercially available with desthiobiotin for gentle elution.[1] | Often designed with cleavable linkers for proteomics applications. |
| Potential for Off-Target Labeling | Can label non-specifically due to the high reactivity of the generated species. | Low, as the reactivity is directed towards a specific functional group in a defined pocket. | Very low, due to the inert nature of the reactive groups in a biological context. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for each class of biotin probe.
Protocol 1: Photoaffinity Labeling with this compound
This protocol is based on general procedures for photoaffinity labeling and assumes this compound contains a fluoroazidophenyl group.
-
Sample Preparation: Prepare cell lysate in a suitable lysis buffer without DTT or other nucleophiles that might interfere with the probe.
-
Probe Incubation: Add this compound to the cell lysate to a final concentration of 10-100 µM. Incubate in the dark at 4°C for 15-30 minutes to allow for binding to target proteins.
-
UV Crosslinking: Place the sample on ice and irradiate with UV light at 365 nm for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined.
-
Enrichment: Add streptavidin-coated beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. For mass spectrometry, on-bead digestion can be performed. For western blotting, proteins can be eluted with SDS-PAGE sample buffer.
Protocol 2: Acyl-Phosphate Probe Labeling with Desthiobiotin-GTP
This protocol is adapted from commercially available kits for GTPase enrichment.
-
Sample Preparation: Prepare cell lysate in a buffer compatible with GTPase activity.
-
Probe Incubation: Add Desthiobiotin-GTP probe to the lysate to a final concentration of 1-10 µM. Incubate at room temperature for 30 minutes.
-
Enrichment: Add streptavidin-agarose resin and incubate for 1 hour at 4°C.
-
Washing: Wash the resin with wash buffer to remove non-specific binders.
-
Elution: Elute the desthiobiotin-labeled proteins with a buffer containing biotin at a concentration of 2-10 mM.
-
Analysis: The eluted proteins can be analyzed by western blot or mass spectrometry.
Protocol 3: Click-Chemistry Labeling with Azide-GDP
This protocol outlines a general workflow for two-step labeling.
-
Metabolic or Direct Labeling: Introduce an alkyne-modified GTP analog to cells for metabolic incorporation or directly label purified proteins with an alkyne-NHS ester.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Click Reaction: Prepare the click-chemistry reaction mix containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). Add this mix to the lysate and incubate for 1 hour at room temperature.
-
Enrichment: Capture the biotinylated proteins using streptavidin beads.
-
Washing and Elution: Perform washing and elution steps as described in the previous protocols.
-
Analysis: Analyze the samples by western blot or mass spectrometry.
Visualizing the Concepts: Diagrams
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Conclusion
The choice between this compound (as a photoaffinity probe), acyl-phosphate probes, and click-chemistry probes depends critically on the specific experimental goals.
-
This compound and other photoaffinity probes are valuable for capturing interactions in a native-like state and can be designed for in-situ labeling. However, researchers must be mindful of the potential for lower efficiency and off-target labeling.
-
Acyl-phosphate probes offer a robust and straightforward method for labeling GTP-binding proteins in lysates with high specificity for the nucleotide-binding site.
-
Click-chemistry probes provide the highest degree of specificity and are well-suited for complex biological systems and live-cell imaging, though they require a two-step labeling process.
By understanding the distinct advantages and limitations of each probe class, researchers can select the most appropriate tool to advance their understanding of GTP-binding protein function and their roles in health and disease.
References
A Researcher's Guide to Control Experiments for GDP-FAzP4Biotin Labeling
For researchers, scientists, and drug development professionals, establishing the specificity of molecular probes is paramount. This guide provides a comparative overview of essential control experiments for GDP-FAzP4Biotin, a photo-affinity labeling (PAL) probe designed to identify and capture GDP-binding proteins. We present detailed experimental protocols and data interpretation to ensure the confident identification of true biological interactors.
This compound is a chemical probe that combines a guanosine diphosphate (GDP) moiety for targeting GDP-binding sites, a photo-activatable group (likely an aryl azide or diazirine, suggested by "FAzP") for covalent crosslinking, and a biotin tag for affinity purification. The successful application of this probe hinges on a series of rigorously designed control experiments to distinguish specific, biologically relevant interactions from non-specific binding.
Experimental Design: The Foundation of Reliable Results
The core principle of control experiments in this context is to systematically eliminate variables to isolate the specific interaction between this compound and its target proteins. The following experiments are considered essential for validating the results of a this compound labeling study.
Key Control Experiments for this compound Labeling
| Control Experiment | Purpose | Expected Outcome for a Specific Interaction |
| No UV Irradiation | To confirm that covalent labeling is dependent on photo-activation. | No biotinylated proteins should be detected, or the signal should be significantly reduced compared to the UV-treated sample. |
| Competition with Excess GDP | To demonstrate that the probe binds to the GDP-binding site of the target protein. | A significant reduction in the biotin signal for the target protein in the presence of a molar excess of unlabeled GDP. |
| Competition with Excess GTP | To assess the specificity of the probe for the diphosphate form of the nucleotide. | Depending on the protein's affinity for GTP vs. GDP, the signal may be partially or fully competed. This provides insights into the nucleotide-binding properties of the target. |
| Negative Control Probe | To control for non-specific interactions of the linker and biotin moiety. A probe lacking the GDP headgroup but containing the photo-reactive group and biotin is ideal. | No or significantly reduced labeling of the target protein compared to the complete this compound probe. |
| Vehicle Control (DMSO) | To account for any effects of the solvent used to dissolve the probe. | No biotin signal should be observed beyond the endogenous biotinylated proteins. |
In-Depth Experimental Protocols
The following protocols provide a framework for conducting control experiments with this compound in a cell lysate model. These should be optimized for your specific experimental system.
I. General Photo-Affinity Labeling Protocol
-
Protein Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., HEPES or phosphate-based buffer, avoiding Tris as it can quench the reactive species). Determine the protein concentration of the lysate.
-
Probe Incubation: In a microcentrifuge tube, incubate the cell lysate (e.g., 1 mg/mL final concentration) with this compound (e.g., 1-10 µM final concentration) in the dark for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding to target proteins.
-
UV Irradiation: Place the samples on ice and expose them to UV light (typically 365 nm for aryl azides or ~350 nm for diazirines) for a specified duration (e.g., 10-30 minutes). The optimal wavelength and duration should be determined empirically.
-
Affinity Purification: Following irradiation, proceed with streptavidin-based affinity purification (e.g., using streptavidin-coated magnetic beads) to enrich for biotinylated proteins.
-
Analysis: Elute the captured proteins and analyze them by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate to visualize labeled proteins, or by mass spectrometry for protein identification.
II. Control Experiment Protocols
-
No UV Irradiation Control: Follow the general protocol exactly, but keep the designated control sample in the dark for the duration of the UV irradiation step.
-
Competition Assay:
-
Pre-incubate the cell lysate with a 100 to 1000-fold molar excess of unlabeled GDP (or GTP) for 30 minutes at 4°C.
-
Add this compound to the pre-incubated lysate and proceed with the general protocol.
-
-
Negative Control Probe: Substitute this compound with the negative control probe at the same concentration and follow the general protocol.
Visualizing the Workflow and Logic
To better illustrate the experimental design and the rationale behind the control experiments, the following diagrams are provided.
Comparison with Alternative Methods
While photo-affinity labeling is a powerful technique for identifying direct binding partners, other methods can be employed to study GDP-binding proteins. The choice of method depends on the specific research question.
| Method | Principle | Advantages | Disadvantages |
| This compound (PAL) | Covalent capture of interacting proteins upon UV activation. | Identifies direct and transient interactions in a cellular context; provides information on the binding site. | Requires synthesis of a specific probe; UV irradiation can damage cells; potential for non-specific labeling. |
| Affinity Chromatography | Immobilized GDP is used to pull down interacting proteins from a lysate. | Technically straightforward; does not require UV irradiation. | May enrich for indirect interactors (protein complexes); interactions must be stable enough to survive washing steps. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of GDP to a purified protein. | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of an analyte (e.g., GDP) to a protein immobilized on a sensor chip. | Provides real-time kinetics of binding and dissociation; high sensitivity. | Requires purified protein; immobilization can affect protein conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells or lysates. | Can be performed in a cellular context without the need for probes. | Does not provide direct evidence of binding; can be influenced by downstream cellular events. |
Conclusion
The reliability of protein identification using this compound is critically dependent on the implementation of a comprehensive set of control experiments. By systematically addressing the potential for non-specific interactions, researchers can confidently identify bona fide GDP-binding proteins. This guide provides the necessary framework for designing and interpreting these essential experiments, thereby ensuring the generation of high-quality, reproducible data. When combined with orthogonal validation methods, photo-affinity labeling with this compound is a potent tool for advancing our understanding of GDP-mediated signaling pathways.
A Comparative Guide to the Quantitative Analysis of GDP-FAzP4Biotin Incorporation for Glycoprotein Labeling
In the dynamic field of glycobiology, the precise analysis of glycoprotein fucosylation is paramount for understanding its role in various physiological and pathological processes, including cell-cell recognition, immune responses, and cancer metastasis.[1] This guide provides a comprehensive comparison of the quantitative analysis of GDP-FAzP4Biotin incorporation, a chemoenzymatic labeling strategy, with other established methods for glycoprotein analysis. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust methodologies for glycoprotein labeling and quantification.
Introduction to this compound Labeling
This compound is a fucose analog donor substrate designed for metabolic or enzymatic incorporation into glycoproteins. It comprises Guanosine Diphosphate (GDP) linked to a fucose sugar that has been chemically modified to include both an azide (Az) group and a biotin tag. The fucose moiety is enzymatically transferred to glycans by fucosyltransferases (FucTs).[1][2] The presence of the dual tags—an azide group for click chemistry and a biotin tag for affinity purification—offers a versatile platform for the detection, enrichment, and quantification of fucosylated glycoproteins.
Quantitative Analysis of this compound Incorporation
The quantification of this compound incorporation can be approached through several methods, primarily leveraging the biotin tag for detection and enrichment, or the azide group for fluorescent labeling.
1. Biotin-Based Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method relies on the high affinity of streptavidin for biotin. Labeled glycoproteins are immobilized on a plate and detected using a streptavidin-enzyme conjugate, which produces a measurable colorimetric or fluorescent signal.
-
Western Blotting: Following SDS-PAGE separation, glycoproteins labeled with this compound can be transferred to a membrane and probed with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore for chemiluminescent or fluorescent detection and quantification.
-
Mass Spectrometry (MS): Biotin-tagged glycopeptides can be enriched using streptavidin-coated beads.[3][4] Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of specific glycosylation sites.
2. Azide-Based Quantification (via Click Chemistry):
-
Fluorescence Labeling: The azide group allows for covalent modification with a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The fluorescence intensity can then be measured to quantify the level of incorporation.
-
Flow Cytometry: Cells with surface glycoproteins labeled with this compound can be reacted with a fluorescent alkyne probe and analyzed by flow cytometry to quantify the labeling on a single-cell level.
-
Fluorescence Microscopy: This technique provides spatial information on the localization of fucosylated glycoproteins within cells or tissues.
Comparison with Alternative Glycoprotein Labeling Methods
The performance of this compound labeling is best understood in the context of alternative methods. The following table summarizes key quantitative parameters for comparison.
| Method | Principle | Advantages | Limitations | Typical Labeling Efficiency |
| This compound | Chemoenzymatic labeling using a modified fucose donor substrate. | High specificity for fucosylated glycoproteins; dual tagging enables versatile downstream applications. | Requires active fucosyltransferases; potential for steric hindrance from the dual tag. | Dependent on enzyme activity and substrate availability. |
| Periodate Oxidation (PAL) | Chemical oxidation of cis-diols in sialic acids to generate aldehydes for subsequent biotinylation. | Targets terminal sialic acids; does not require metabolic activity. | Can affect cell viability; potential for off-target oxidation. | Not explicitly stated, but effective for enriching sialylated glycoproteins. |
| Galactose Oxidase (GAL) | Enzymatic oxidation of terminal galactose and N-acetylgalactosamine residues to create aldehydes for biotinylation. | Specific for galactose/N-acetylgalactosamine; milder than periodate oxidation. | Requires exposed galactose residues; enzyme accessibility can be a factor. | Reciprocal efficiency to PAL, effective for asialo-glycoproteins. |
| Metabolic Labeling (e.g., GalNAz) | Cells are fed with azide-modified monosaccharides (e.g., GalNAz) which are incorporated into glycans. | Allows for labeling of newly synthesized glycoproteins; can be used in living cells. | Incorporation efficiency can vary between cell types; potential for metabolic side effects. | Not explicitly stated, but enables enrichment of cell surface glycoproteins. |
| Lectin Affinity | Use of lectins, carbohydrate-binding proteins, to recognize and enrich specific glycan structures. | Highly specific for particular glycan motifs; can be used for enrichment and imaging. | Binding affinity can vary; may not be suitable for quantification. | N/A (enrichment, not covalent labeling). |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Labeling of Glycoproteins with this compound
-
Reaction Setup: In a microcentrifuge tube, combine the purified glycoprotein (acceptor), recombinant fucosyltransferase (e.g., FUT8), and this compound (donor) in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl₂).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the fucosyltransferase (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Termination: Stop the reaction by adding EDTA to chelate the divalent cations or by heat inactivation.
-
Purification: Remove excess this compound and the enzyme using size-exclusion chromatography or dialysis.
-
Quantification: Proceed with a biotin-based or azide-based quantification method as described above.
Protocol 2: Cell Surface Glycoprotein Labeling and Quantification
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Metabolic Labeling (Optional): If using a fucosyltransferase-deficient cell line, cells can be engineered to express the desired enzyme.
-
Labeling: Incubate the cells with a labeling cocktail containing this compound and an exogenous fucosyltransferase if necessary. For metabolic labeling, cells would be incubated with a fucose analog that can be converted to this compound intracellularly.
-
Washing: Wash the cells thoroughly with a cold buffer (e.g., PBS) to remove unincorporated this compound.
-
Click Chemistry (for Azide-Based Detection): Incubate the labeled cells with an alkyne-fluorophore conjugate in the presence of a copper(I) catalyst (for CuAAC) or a cyclooctyne-fluorophore (for SPAAC).
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy. For biotin-based detection, lyse the cells and proceed with ELISA or Western blotting using streptavidin conjugates.
Visualizing the Workflow and Pathways
Caption: Workflow for glycoprotein labeling and quantification using this compound.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GDP-FAzP4Biotin versus Traditional Methods for Analyzing GTPase Activity
For researchers, scientists, and drug development professionals, the study of small GTPases—critical molecular switches in cellular signaling—demands precise and robust analytical methods. The emergence of novel chemical probes, such as GDP-FAzP4Biotin, offers a modern alternative to long-standing traditional techniques for investigating GTPase-ligand interactions and activation states. This guide provides an objective comparison of this compound, a photo-affinity labeling probe, with conventional methods, supported by generalized experimental protocols and conceptual workflows.
While direct, peer-reviewed comparative studies for this compound are not extensively available, its advantages can be inferred from the well-established principles of photo-affinity labeling (PAL). This technique allows for the covalent capture of protein-ligand interactions in situ upon photoactivation, providing a snapshot of the GTPase's state in a near-native environment.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound-based photo-affinity labeling compared to traditional methods for assessing GTPase activity and binding.
| Feature | This compound (Photo-Affinity Labeling) | Effector Pull-Down Assay | Radioisotope-Based Assay (Filter Binding) | Fluorescence-Based Assay (mant-GDP) |
| Principle | Covalent labeling of interacting proteins upon UV activation | Affinity capture of active (GTP-bound) GTPase | Detection of radiolabeled nucleotide bound to GTPase | Measures fluorescence change upon nucleotide binding |
| Interaction Type | Covalent and irreversible capture | Non-covalent, equilibrium-based | Non-covalent, equilibrium-based | Non-covalent, equilibrium-based |
| In Situ Analysis | Yes (can be performed in live or permeabilized cells) | No (requires cell lysis) | No (performed with purified components) | No (performed with purified components) |
| Temporal Resolution | High (captures interactions at a specific moment) | Low (reflects an average state post-lysis) | Low (measures equilibrium binding) | Moderate (can monitor real-time exchange) |
| Specificity | High (labels proteins in close proximity to the GDP binding pocket) | High (relies on specific effector-GTPase interaction) | Moderate (potential for non-specific binding to filter) | Moderate (susceptible to environmental fluorescence changes) |
| Detection Method | Western Blot, Mass Spectrometry | Western Blot | Scintillation Counting | Fluorometry |
| Safety Concerns | UV exposure (requires appropriate shielding) | Standard laboratory hazards | Use and disposal of radioactive materials | Standard laboratory hazards |
| Reagent Stability | Generally stable, light-sensitive | Stable | Limited shelf-life of radioisotopes | Susceptible to photobleaching |
Signaling Pathway: The GTPase Cycle
Small GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, returning it to the inactive state.
Caption: The GTPase activation and inactivation cycle.
Experimental Workflows and Protocols
This compound Photo-Affinity Labeling
This method provides a powerful approach to covalently label and identify GTPases that are in a GDP-bound or nucleotide-free state within a complex biological sample.
Caption: Workflow for photo-affinity labeling of GTPases using this compound.
Detailed Protocol:
-
Preparation of Lysates: Culture cells to the desired confluency. For in-lysate labeling, wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, supplemented with protease inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubation with Probe: Add this compound to the clarified lysate to a final concentration of 1-10 µM. For competition experiments, pre-incubate the lysate with a 100-fold molar excess of non-biotinylated GDP for 30 minutes before adding the probe. Incubate on a rotator for 1 hour at 4°C in the dark.
-
Photo-Crosslinking: Transfer the lysate to a petri dish or a multi-well plate on ice. Irradiate with a UV lamp (e.g., 365 nm) at a close distance for 10-30 minutes. The optimal time and distance should be empirically determined.
-
Enrichment of Labeled Proteins: Add streptavidin-conjugated magnetic or agarose beads to the irradiated lysate. Incubate for 2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes. Analyze the eluate by SDS-PAGE followed by Western blotting with an antibody specific to the GTPase of interest, or proceed with on-bead digestion for mass spectrometry analysis.
Traditional Method: Effector Pull-Down Assay
This is a widely used method to specifically isolate and quantify the active, GTP-bound form of a particular GTPase.
Caption: Workflow for a traditional effector pull-down assay.
Detailed Protocol:
-
Preparation of Lysates: Treat cells as required to modulate GTPase activity. Wash cells with ice-cold PBS and lyse in an appropriate buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors). Clarify the lysate by centrifugation.
-
Preparation of Affinity Beads: Use commercially available beads conjugated to the GST-tagged protein binding domain (PBD) of a specific effector (e.g., PAK-PBD for Rac/Cdc42, RAF-RBD for Ras). Equilibrate the beads in lysis buffer.
-
Affinity Capture: Reserve a small aliquot of the lysate for determining total GTPase levels. Add the remaining lysate to the equilibrated affinity beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by gentle centrifugation. Wash the beads three to four times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specific binders.
-
Elution and Analysis: After the final wash, remove all supernatant. Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the reserved total lysate aliquot by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for the GTPase of interest. The signal from the pull-down lane represents the amount of active GTPase, which can be normalized to the total amount of the GTPase from the lysate lane.
Conclusion
This compound, as a photo-affinity probe, represents a mechanistically distinct and advantageous approach for the study of GTPases. Its key strength lies in the ability to covalently capture GTPase-ligand interactions within a more physiological context, including in situ environments. This can be particularly valuable for trapping transient or weak interactions that may be lost during the course of a traditional pull-down assay. While traditional methods like effector pull-downs remain the gold standard for measuring the relative activation state of a GTPase, the photo-affinity labeling approach with probes like this compound offers a powerful complementary tool for identifying and characterizing the GDP-bound proteome and for drug discovery applications where covalent target engagement is desired. The choice of method will ultimately depend on the specific biological question being addressed.
A Comparative Guide to Protein Labeling: Bioorthogonal Targeting of Farnesylation vs. Traditional Biotinylation
For researchers aiming to identify and characterize specific protein subsets, the choice of labeling strategy is critical. This guide provides a detailed comparison between two prominent methodologies: the highly specific bioorthogonal labeling of farnesylated proteins and the more traditional, broadly reactive amine-based biotinylation.
While the specific molecule "GDP-FAzP4Biotin" is not found in commercially available reagents or the scientific literature, its name suggests a tool for targeting farnesylated proteins—a key post-translational modification—with a biotin handle. This guide therefore focuses on the established and powerful techniques used to achieve this goal, comparing a modern, precise method with a classic, general approach.
Method 1: Bioorthogonal Labeling of Farnesylated Proteins
This advanced technique allows for the specific tagging and subsequent analysis of proteins that have undergone farnesylation, a type of prenylation crucial for the function and localization of numerous signaling proteins, including members of the Ras superfamily.[1][2] The strategy involves two key steps: metabolic incorporation of a modified isoprenoid precursor, followed by a bioorthogonal chemical reaction.
First, cells are cultured with a synthetic analog of farnesyl pyrophosphate (FPP), such as an azido-functionalized FPP.[3] This analog is recognized by the enzyme farnesyltransferase (FTase), which attaches the azido-farnesyl group to target proteins.[4] Subsequently, a reporter tag containing a complementary reactive group (e.g., an alkyne-biotin conjugate) is introduced. This tag selectively reacts with the azide on the modified protein via a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in a stable, biotin-labeled farnesylated protein.[3]
Caption: Bioorthogonal labeling of a farnesylated protein.
Method 2: Traditional Amine-Reactive Biotinylation
This widely used method employs biotinylation reagents equipped with N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines (-NH2), which are abundantly found in the side chains of lysine residues and at the N-terminus of most proteins. This reaction forms a stable amide bond, effectively attaching a biotin molecule to the protein.
Because lysine residues are common on the surface of virtually all proteins, NHS-ester biotinylation is a non-specific method that labels a broad range of proteins within a sample. While this makes it a robust tool for general surface protein labeling, it lacks the ability to target proteins based on specific post-translational modifications.
Caption: Mechanism of NHS-Ester biotinylation.
Comparative Analysis
The choice between these two powerful techniques depends entirely on the experimental goal. Bioorthogonal labeling offers unparalleled specificity for studying a particular post-translational modification, while NHS-biotinylation provides a broad snapshot of the accessible proteome.
Data Presentation
Table 1: Comparison of Labeling Methodologies
| Feature | Bioorthogonal Labeling of Farnesylation | Traditional Amine-Reactive Biotinylation |
| Specificity | High: Targets only farnesylated proteins. | Low: Targets all proteins with accessible primary amines (lysines). |
| Mechanism | Enzyme-mediated incorporation of a bioorthogonal handle followed by chemical ligation. | Direct chemical reaction with primary amines. |
| Cellular Perturbation | Minimal: Uses analogs of natural metabolites. | Can be low, but high concentrations of reagent may affect cell viability. |
| Workflow Complexity | Higher: Requires metabolic labeling and a subsequent click reaction step. | Lower: A single incubation step is often sufficient. |
| Typical Applications | Studying the dynamics of protein farnesylation, identifying novel farnesylated proteins, tracking farnesylated proteins. | Labeling of cell surface proteins, general protein purification, antibody biotinylation. |
| Information Yield | Provides information about a specific PTM sub-proteome. | Provides a global profile of surface-accessible proteins. |
Table 2: Kinetic Parameters of Farnesyltransferase with FPP Analogs
The efficiency of bioorthogonal labeling depends on how well the farnesyltransferase utilizes the unnatural substrate. Below is a comparison of kinetic data for natural FPP and a representative bioorthogonal analog.
| Substrate | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency | Reference |
| Farnesyl Pyrophosphate (FPP) | 1.3 x 10⁵ | 100% | |
| Azido-Farnesyl Diphosphate Analog | ~1.0 x 10⁵ | ~77% | |
| Norbornene-FPP Analog (C10NorOPP) | Comparable to FPP | High | |
| Aldehyde-FPP Analog | Lower than FPP | Moderate |
Note: Kinetic values can vary based on the specific analog structure and experimental conditions.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both labeling methodologies, from cell treatment to protein analysis.
Caption: Bioorthogonal labeling experimental workflow.
Caption: Traditional biotinylation experimental workflow.
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of Farnesylated Proteins in Mammalian Cells
This protocol is a generalized procedure for metabolically labeling farnesylated proteins with an azide-containing FPP analog, followed by click chemistry-mediated biotinylation.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
Azido-farnesol (precursor to Azido-FPP)
-
Lovastatin (to inhibit endogenous FPP synthesis)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe (e.g., DBCO-biotin for copper-free click)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt and detergent concentrations)
-
SDS-PAGE sample buffer
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a final concentration of 5-10 µM lovastatin for 4-6 hours to deplete the endogenous pool of FPP.
-
Replace the medium with fresh medium containing lovastatin and 10-25 µM of the azido-farnesol analog.
-
Incubate for 12-24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction (Copper-Free):
-
To the clarified lysate, add the alkyne-biotin probe (e.g., DBCO-biotin) to a final concentration of 50-100 µM.
-
Incubate at 4°C with gentle rotation for 4-12 hours.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the lysate and incubate at 4°C with gentle rotation for 2-4 hours.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively: 2x with high-salt wash buffer, 2x with low-salt wash buffer, and 2x with PBS.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE, followed by Western blotting with an antibody of interest or silver/Coomassie staining, or proceed with on-bead digestion for mass spectrometry analysis.
-
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-LC-Biotin
This protocol describes the labeling of cell surface proteins on adherent mammalian cells.
Materials:
-
Adherent mammalian cells in a culture plate
-
Ice-cold PBS, pH 8.0 (amine-free)
-
Sulfo-NHS-LC-Biotin
-
Quenching Buffer (PBS with 100 mM glycine or Tris)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE sample buffer
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing proteins from the medium.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.
-
Add the biotin solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 30 minutes with gentle rocking.
-
-
Quenching:
-
Aspirate the biotin solution.
-
Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to stop the reaction.
-
Wash the cells twice more with ice-cold PBS.
-
-
Cell Lysis and Affinity Purification:
-
Proceed with cell lysis, clarification, and streptavidin affinity purification as described in steps 2 and 4 of Protocol 1.
-
-
Elution and Analysis:
-
Elute and analyze the captured proteins as described in step 5 of Protocol 1.
-
Conclusion: Selecting the Right Tool for the Job
The decision to use bioorthogonal labeling of farnesylated proteins versus traditional amine-reactive biotinylation hinges on the research question.
-
Choose bioorthogonal labeling when the goal is to specifically investigate protein farnesylation, identify novel substrates of farnesyltransferase, or understand the dynamics of this specific modification in response to stimuli or inhibitors. Its precision provides a clean window into a specific biological process.
-
Choose traditional amine-reactive biotinylation for broader applications, such as profiling the entire surface proteome, capturing interaction partners of a membrane protein in a less biased manner, or when a simple, robust method for general protein labeling is required.
By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method to effectively answer their scientific questions and advance our understanding of complex biological systems.
References
- 1. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic approaches to investigate S-prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for PFTase-Catalyzed Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl Diphosphate Analogues with Aryl Moieties are Efficient Alternate Substrates for Protein Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Specificity: A Comparative Guide to GDP-FAzP4Biotin Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, achieving high specificity is paramount. This guide provides an objective comparison of GDP-FAzP4Biotin, a chemoenzymatic labeling reagent, against traditional methods for studying small GTPases, supported by experimental insights and detailed protocols.
The study of small GTPases, such as those in the Rho family (e.g., Rac1, Cdc42, RhoA), is crucial for understanding cellular processes like cytoskeletal dynamics, cell migration, and cell cycle progression.[1][2][3][4] A key challenge in this field is the accurate detection and quantification of the active, GTP-bound state of these proteins. This guide focuses on the specificity of this compound as a tool for this purpose and compares it with conventional antibody-based detection methods.
The Chemoenzymatic Advantage of this compound
This compound is a biotinylated guanosine diphosphate analog that incorporates a farnesyl azide moiety. This design allows for the targeted labeling of proteins that undergo prenylation, a post-translational modification catalyzed by enzymes like protein farnesyltransferase (FTase).[5] Small GTPases of the Rho family are prominent substrates for FTase, which attaches a farnesyl group to a C-terminal CaaX box motif.
The labeling process with this compound is a two-step chemoenzymatic reaction. First, FTase recognizes and transfers the farnesylazide-biotin moiety from the GDP carrier to the target protein. The azide group can then be used for bioorthogonal "click" chemistry reactions, allowing for the attachment of reporter molecules. This enzymatic specificity for prenylation motifs is the foundation of this compound's precision.
Head-to-Head Comparison: this compound vs. Anti-Active Rac1 Antibody
A widely used alternative for detecting active small GTPases is the use of conformation-specific antibodies, such as the anti-Rac1-GTP antibody. However, recent studies have raised significant concerns about the specificity of this particular tool.
| Feature | This compound Labeling | Anti-Rac1-GTP Antibody |
| Principle of Detection | Enzymatic labeling of prenylated proteins. | Antibody recognition of the GTP-bound conformation. |
| Specificity | High, determined by the substrate specificity of farnesyltransferase for the CaaX motif. | Questionable. Recent evidence shows significant cross-reactivity with the intermediate filament protein vimentin. |
| Validation | Specificity can be validated by competition assays and in vitro reconstitution with purified components. | Studies have shown the antibody still produces a strong signal in Rac1-knockout cells, indicating non-specific binding. |
| Application | Detection of prenylated (often active) small GTPases in various assays (e.g., Western blot, pull-downs). | Intended for immunofluorescence, immunohistochemistry, and immunoprecipitation of active Rac1. |
| Potential for Misleading Results | Low, as the enzymatic reaction is highly specific. | High, particularly in cells with high vimentin expression, which can lead to incorrect conclusions about the localization and levels of active Rac1. |
The critical flaw of the anti-Rac1-GTP antibody, its cross-reactivity with vimentin, fundamentally undermines its reliability for visualizing active Rac1. This makes this compound a more robust and specific alternative for studying the prenylated, and often active, pool of Rac1 and other small GTPases.
Experimental Workflow and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for chemoenzymatic labeling with this compound and for the now-questioned immunoprecipitation using the anti-Rac1-GTP antibody.
Protocol 1: Chemoenzymatic Labeling of Rac1 with this compound
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cell lysate containing the target small GTPase (e.g., Rac1)
-
Recombinant human farnesyltransferase (FTase)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-Rac1 antibody (for detection of total Rac1)
Procedure:
-
Prepare cell lysates in a non-denaturing buffer.
-
Set up the labeling reaction:
-
Cell lysate (e.g., 500 µg total protein)
-
This compound (e.g., 10 µM final concentration)
-
Recombinant FTase (e.g., 1 µM final concentration)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
To capture the biotinylated proteins, add streptavidin-agarose beads to the reaction mixture and incubate with gentle rotation at 4°C for 1 hour.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the target protein (e.g., anti-Rac1).
Protocol 2: Immunoprecipitation of "Active" Rac1 (Caution Advised)
This protocol is provided for comparative purposes, but researchers should be aware of the significant specificity issues associated with the anti-Rac1-GTP antibody.
Materials:
-
Cell lysate
-
Anti-Rac1-GTP antibody
-
Protein A/G-agarose beads
-
Immunoprecipitation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare cell lysates in immunoprecipitation buffer.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-Rac1-GTP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three times with immunoprecipitation buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
Visualizing the Molecular Logic
To better illustrate the concepts discussed, the following diagrams outline the Rho GTPase signaling pathway and the experimental workflows.
Caption: The Rho GTPase signaling pathway, highlighting the activation cycle of Rac1.
Caption: Comparison of experimental workflows for the two labeling methods.
Conclusion
The specificity of a labeling reagent is critical for generating reliable and interpretable data. While antibody-based methods have been a cornerstone of protein research, the case of the anti-Rac1-GTP antibody highlights the importance of rigorous validation and the potential for significant off-target effects. Chemoenzymatic labeling with reagents like this compound offers a highly specific alternative for studying prenylated proteins, including small GTPases. By leveraging the inherent specificity of enzymes like farnesyltransferase, researchers can achieve more accurate and trustworthy results, advancing our understanding of complex cellular signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of GDP-FAzP4Biotin
For researchers in pharmacology, cell biology, and drug discovery, the precise identification of protein-ligand interactions is paramount. Photo-affinity labeling (PAL) is a powerful technique to covalently capture and identify the binding partners of a small molecule probe. GDP-FAzP4Biotin is a photo-affinity probe designed to investigate the ever-growing family of GDP/GTP-binding proteins, which are critical regulators of cellular signaling. This guide provides a framework for assessing the cross-reactivity of this compound, comparing it with alternative probes, and offers detailed experimental protocols for its characterization.
Understanding this compound and its Alternatives
This compound is a trifunctional chemical probe. It comprises a guanosine diphosphate (GDP) moiety to target the nucleotide-binding pocket of GTPases, a photo-activatable phenylazide group (FAzP) that forms a covalent bond with interacting proteins upon UV irradiation, and a biotin tag for the subsequent enrichment and detection of labeled proteins.
The utility of such a probe is dictated by its binding affinity and, crucially, its specificity. Cross-reactivity, the unintended labeling of off-target proteins, can lead to misleading results. Therefore, a thorough assessment of a probe's binding profile is essential.
Several alternative probes exist for profiling GTP-binding proteins, each with distinct characteristics. The choice of probe can significantly impact experimental outcomes.
| Probe Type | Reactive Group | Reporter Tag | Principle of Labeling | Key Advantages | Key Disadvantages |
| This compound | Phenylazide | Biotin | Photo-affinity labeling (PAL) upon UV activation, forming a covalent bond with proximal amino acid residues. | Covalent and irreversible capture of both high and low-affinity interactions. Temporal control of labeling. | Phenylazides can exhibit some level of non-specific labeling. The bulky biotin tag may sterically hinder binding to some proteins. |
| Acyl-phosphate GTP Probes | Acyl-phosphate | Desthiobiotin | Covalent modification of conserved lysine residues within the nucleotide-binding pocket. | High specificity for the nucleotide-binding site. Desthiobiotin allows for milder elution from streptavidin beads. | Labeling efficiency is dependent on the accessibility and reactivity of the target lysine. May not capture all GDP/GTP-binding proteins. |
| Diazirine-based GTP Probes | Diazirine | Alkyne or Biotin | Photo-affinity labeling (PAL) upon UV activation, generating a highly reactive carbene intermediate. | Smaller and often more reactive than phenylazides, potentially leading to higher labeling efficiency. Can be coupled with bioorthogonal reporters (alkyne). | Carbenes are highly reactive and can react with water, reducing labeling efficiency. |
| GTPγS | Non-hydrolyzable GTP analog | Radiolabel ([³⁵S]) or Fluorescent tag | Non-covalent binding to the GTP-binding pocket. | Well-established method for studying G protein activation. Allows for quantitative binding assays. | Non-covalent interaction may not be stable during downstream processing. Requires handling of radioactive materials. |
Experimental Protocols for Cross-Reactivity Assessment
A critical experiment to determine the specificity of this compound is a competitive binding assay. This assay assesses the ability of an excess of a non-labeled competitor (e.g., GDP or GTP) to block the labeling of proteins by the probe. Specific interactions should be competed off, while non-specific binding will persist.
Protocol: Competitive Photo-Affinity Labeling in Cell Lysate
1. Preparation of Cell Lysate:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Competitive Binding and Photo-crosslinking:
-
In microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg).
-
To the control tubes, add an excess of a competitor, either GDP or GTP (e.g., 100-fold molar excess over the probe concentration). Incubate for 30 minutes on ice to allow for pre-binding to target proteins.
-
To all tubes (including a no-competitor control), add this compound to a final concentration of 1-10 µM. Incubate for a further 30 minutes on ice in the dark.
-
Place the tubes on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes to induce photo-crosslinking. The optimal time and distance from the UV source should be empirically determined.
3. Enrichment of Biotinylated Proteins:
-
Following UV irradiation, add streptavidin-coated magnetic beads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the labeled proteins by Western blotting using a streptavidin-HRP conjugate.
-
For protein identification, the gel bands can be excised and analyzed by mass spectrometry.
5. Data Interpretation:
-
Compare the protein banding patterns between the no-competitor and the competitor-treated samples.
-
Protein bands that are present in the no-competitor lane but are significantly reduced or absent in the GDP/GTP competitor lanes represent specific binding partners of the probe.
-
Bands that remain unchanged in the presence of the competitor are likely non-specific interactors.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for competitive photo-affinity labeling.
Caption: The GTPase activation and inactivation cycle.
Conclusion
This compound is a valuable tool for the exploration of the GDP/GTP-binding proteome. However, like any chemical probe, its utility is contingent on a thorough characterization of its binding specificity. By employing rigorous experimental protocols, such as the competitive binding assay detailed here, researchers can confidently identify bona fide protein interactors and avoid the pitfalls of off-target effects. Comparing the results obtained with this compound to those from alternative probes, such as acyl-phosphate or diazirine-based reagents, can provide a more comprehensive understanding of the cellular targets. This systematic approach will ultimately lead to more robust and reliable insights into the complex signaling networks governed by GTP-binding proteins.
Safety Operating Guide
Navigating the Safe Disposal of GDP-FAzP4Biotin: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents like GDP-FAzP4Biotin is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by examining its constituent chemical groups—a guanosine diphosphate (GDP) core, a biotin tag, and a photoactivatable azide (FAzP4) group. The azide functionality, in particular, necessitates careful handling to mitigate potential hazards.
This guide provides a step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Summary of Known Compound Data
For quick reference, the following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C37H59N11O21P2S |
| Molecular Weight | 1087.94 g/mol |
| CAS Number | 2762518-71-6 |
| Storage Temperature | Recommended conditions as per the Certificate of Analysis |
| Solubility | Soluble in water |
| Stability | Guanosine phosphate derivatives are generally unstable in solution, with potential for 1-2% decay per day at room temperature.[1] |
Core Disposal Protocol: A Step-by-Step Approach
The following protocol is based on established safety guidelines for handling organic azides and general laboratory chemical waste.[2][3][4]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to the presence of the azide group, all waste containing this compound, including unused product, contaminated solutions, and personal protective equipment (PPE), should be treated as hazardous chemical waste.
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and compatible waste container. Plastic containers are preferred to avoid any potential reaction with metals.[5]
Step 2: Labeling
-
Clear and Comprehensive Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear description of the contents, including "this compound" and "Contains Organic Azide". All constituents of a solution should be listed.
Step 3: Storage
-
Safe Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.
-
Avoid Incompatibles: Crucially, keep azide-containing waste separate from acids, heavy metals, and halogenated solvents. Contact with acids can form highly toxic and explosive hydrazoic acid. Do not use metal spatulas or tools when handling the compound.
Step 4: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: The final disposal of the hazardous waste must be handled by a licensed and certified chemical waste disposal service. Do not attempt to dispose of this material down the drain.
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes a conservative approach, prioritizing safety in the absence of a specific SDS.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GDP-FAzP4Biotin
Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of GDP-FAzP4Biotin, a biotinylated guanosine diphosphate (GDP) analog likely incorporating a fluorescent moiety. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information to maintain a safe laboratory environment and ensure the integrity of their experiments.
This compound is a specialized chemical for research use. Due to the absence of a specific Safety Data Sheet (SDS), a comprehensive safety strategy mandates treating the compound with the precautions required for its constituent parts: a guanosine diphosphate (GDP) analog, a fluorescent dye, and a biotin tag. While D(+)-Biotin is not classified as a hazardous substance, the guanosine nucleotide analog and the fluorescent dye components necessitate careful handling.[1] The primary risks are associated with inhalation, skin contact, and eye exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound in either powdered or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended. | Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Eye Protection | Chemical safety goggles. | Protects against splashes and airborne particles.[2] |
| Body Protection | A laboratory coat must be worn. | Protects against spills and contamination.[2] |
| Respiratory Protection | To be used when handling the powder outside of a chemical fume hood. | Prevents inhalation of airborne particles. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring the longevity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized product at -20°C, as recommended for many biotinylated compounds to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
-
The storage freezer should not be a frost-free type, as temperature fluctuations can degrade the product.
Preparation of Solutions:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of any airborne particles.
-
Use a calibrated microbalance to weigh the desired amount of the powder.
-
Slowly add the recommended solvent (refer to the manufacturer's data sheet) to the powder to achieve the desired concentration. Gently vortex or pipette to dissolve.
Experimental Use:
-
Clearly label all tubes and containers with the compound name, concentration, and date.
-
When using the compound in assays, handle all solutions with the same level of precaution as the stock solution.
-
After use, decontaminate the work area with an appropriate cleaning agent. Given the fluorescent nature of the compound, a UV lamp can be used to visualize and confirm the removal of any residual contamination.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and weigh boats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and aqueous waste from experiments containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
Disposal Procedure:
-
All waste containers must be sealed and properly labeled with the contents.
-
Follow your institution's guidelines for the disposal of non-radioactive chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the collection and disposal of this type of chemical waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Use a UV lamp to check for any remaining fluorescent contamination.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Provide them with the name of the compound and the approximate amount spilled.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Experimental Protocol: Example of a GTPase Binding Assay
This protocol provides a general workflow for using this compound to study its interaction with a GTPase of interest.
Objective: To determine the binding affinity of this compound to a purified GTPase enzyme using a pull-down assay.
Materials:
-
This compound
-
Purified GTPase enzyme
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% Tween-20)
-
Wash buffer (Binding buffer with 0.5% Tween-20)
-
Elution buffer (e.g., Binding buffer containing a high concentration of non-biotinylated GDP or by boiling in SDS-PAGE loading buffer)
-
Microcentrifuge tubes
-
Magnetic rack
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibody against the GTPase of interest
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in binding buffer. Place the tube on a magnetic rack to pellet the beads and remove the supernatant. Repeat this wash step twice.
-
Binding of this compound to Beads: Incubate the washed beads with an excess of this compound in binding buffer for 30 minutes at 4°C with gentle rotation.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with wash buffer to remove any unbound this compound.
-
GTPase Binding: Add the purified GTPase enzyme to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three times with wash buffer to remove any non-specifically bound proteins.
-
Elution: Elute the bound GTPase from the beads using the chosen elution buffer.
-
Analysis: Analyze the eluted protein fraction by SDS-PAGE and Western blotting using an antibody specific to the GTPase.
Visualizing the Workflow and a Relevant Pathway
To further clarify the procedures and the biological context, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
